VU0455691
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1-isoquinolin-5-ylsulfonylazetidin-3-yl)-(2-pyridin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c30-24(28-13-18-11-27(12-19(18)14-28)21-4-7-25-8-5-21)20-15-29(16-20)33(31,32)23-3-1-2-17-10-26-9-6-22(17)23/h1-10,18-20H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKZGMPBYXFTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=NC=C3)C(=O)C4CN(C4)S(=O)(=O)C5=CC=CC6=C5C=CN=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of M1 Receptor Potentiation: A Technical Guide to VU0455691 and Related Positive Allosteric Modulators
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases do not contain specific experimental data on the mechanism of action, quantitative pharmacology, or detailed experimental protocols for the compound VU0455691 . This technical guide will, therefore, provide an in-depth overview of the core mechanism of action of M1 muscarinic acetylcholine (B1216132) receptor (M1R) positive allosteric modulators (PAMs), a class to which this compound belongs. The data and methodologies presented are drawn from studies of closely related and well-characterized VU-series M1 PAMs and other exemplary compounds of this class, serving as a representative framework for understanding the potential actions of this compound in neuronal potentiation.
Core Concept: Positive Allosteric Modulation of the M1 Muscarinic Receptor
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in brain regions critical for cognition and memory, such as the hippocampus and cortex.[1] M1R activation is a key signaling pathway in mediating neuronal excitability, synaptic plasticity, and long-term potentiation (LTP), a cellular correlate of learning and memory.[2]
Orthosteric agonists that directly activate the M1R have been explored for therapeutic potential but are often limited by a lack of subtype selectivity, leading to adverse effects.[3] M1 PAMs represent a more refined approach. These molecules do not directly activate the receptor but instead bind to a distinct allosteric site.[3][4] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous neurotransmitter, acetylcholine (ACh).[3] This mechanism allows for the potentiation of M1R signaling in a spatially and temporally precise manner, amplifying physiological cholinergic neurotransmission without causing widespread, non-specific activation.[2]
Quantitative Pharmacology of Representative M1 PAMs
The following tables summarize key quantitative data for well-characterized M1 PAMs, illustrating the typical potency and efficacy of this compound class.
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| BQCA | Calcium Mobilization | EC50 (Potentiation of ACh) | 267 ± 31 nM | CHO-K1 (rat M1R) | [4] |
| BQCA | ACh Concentration-Response | Maximal Fold Shift | 21-fold | CHO-K1 (rat M1R) | [4] |
| VU0090157 | Phosphoinositide Hydrolysis | ACh Fold Shift (at 30 µM) | 15.1 ± 1.2-fold | CHO (human M1R) | [3] |
| VU0029767 | Phosphoinositide Hydrolysis | ACh Fold Shift (at 30 µM) | 2.1 ± 0.1-fold | CHO (human M1R) | [3] |
| MK-7622 | M1 Potentiation | Inflection Point (IP) | 14 nM (rat), 6.7 nM (mouse) | CHO (human M1R) | [1] |
Table 1: In Vitro Potency and Efficacy of Representative M1 PAMs
| Compound | Animal Model | Behavioral/Electrophysiological Endpoint | Effective Dose/Concentration | Reference |
| BQCA | Rat (in vivo) | Increased firing of mPFC pyramidal cells | Not Specified | [4] |
| M1 PAMs (general) | Animal Models | Potentiation of M1-mediated responses | Not Specified | [2] |
Table 2: In Vivo and Ex Vivo Effects of Representative M1 PAMs
Signaling Pathways in M1 Receptor-Mediated Neuronal Potentiation
Activation of the M1 receptor, potentiated by a PAM like this compound, initiates a cascade of intracellular signaling events primarily through the Gαq/11 protein pathway.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in the modulation of various ion channels and downstream kinases, ultimately enhancing neuronal excitability and synaptic plasticity. Some M1 PAMs have also been shown to potentiate M1R coupling to other pathways, such as the activation of phospholipase D (PLD).[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize M1 PAMs.
In Vitro Calcium Mobilization Assay
This assay is a primary high-throughput screening method to identify and characterize M1 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium increase by a test compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS and a selection antibiotic) and plated into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The test compound (e.g., this compound) is added at various concentrations to the wells.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine is added to the wells.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The potentiation is calculated as the percentage increase in the fluorescence signal in the presence of the PAM compared to the response with acetylcholine alone. EC50 values for potentiation are determined by fitting the data to a four-parameter logistic equation.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the effects of M1 PAMs on neuronal excitability and synaptic transmission.
Objective: To determine if an M1 PAM potentiates acetylcholine-induced currents and enhances synaptic activity in neurons.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the medial prefrontal cortex or hippocampus) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are made from identified neurons using borosilicate glass pipettes filled with an internal solution. Recordings can be made in voltage-clamp or current-clamp mode.
-
Drug Application: A baseline of neuronal activity is recorded. Acetylcholine is applied to the bath to elicit a response. Subsequently, the M1 PAM is co-applied with acetylcholine to measure the potentiation of the response.
-
Data Acquisition and Analysis: Changes in holding current, membrane potential, firing rate, and the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs) are recorded and analyzed using appropriate software (e.g., pCLAMP).
Logical Relationship of M1 PAM Action in Neuronal Potentiation
The core mechanism of this compound and related M1 PAMs in neuronal potentiation can be understood as a logical sequence of events that amplifies the endogenous cholinergic signal to enhance synaptic strength.
Conclusion
While specific data for this compound remains elusive in the public domain, the extensive research on other M1 positive allosteric modulators provides a robust framework for understanding its likely mechanism of action. By binding to an allosteric site on the M1 receptor, this compound is predicted to enhance the receptor's response to acetylcholine. This potentiation of the endogenous cholinergic signal likely leads to the activation of the Gαq/11-PLC signaling cascade, resulting in increased intracellular calcium and activation of downstream effectors. At the cellular level, this translates to increased neuronal excitability and a lower threshold for the induction of synaptic plasticity, such as long-term potentiation. For researchers and drug development professionals, the methodologies and conceptual frameworks presented here offer a guide to the potential characterization and therapeutic application of novel M1 PAMs like this compound.
References
- 1. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Novel Allosteric Potentiators of M1 Muscarinic Receptors Reveals Multiple Modes of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
The Pharmacophore of VU0455691: A Methodological Guide to Elucidation
For Immediate Release
[City, State] – [Date] – In the intricate landscape of modern drug discovery, understanding the precise molecular interactions that govern a compound's therapeutic effect is paramount. For researchers and drug development professionals, the concept of a pharmacophore is central to this understanding. This in-depth technical guide outlines the essential principles and methodologies for determining the pharmacophore of a novel compound, using the hypothetical molecule VU0455691 as a case study. While specific experimental data for this compound is not publicly available, this whitepaper will serve as a comprehensive roadmap for researchers to define its pharmacophore and, by extension, that of other small molecule drug candidates.
Understanding the Pharmacophore: The Key to Molecular Recognition
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[1][2][3][4][5] These features are not a description of the molecule itself, but rather the crucial interaction points, which typically include:
-
Hydrogen Bond Acceptors (HBAs): Atoms or functional groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBDs): Atoms or functional groups that can donate a hydrogen bond.
-
Hydrophobic (H) or Lipophilic Regions: Non-polar areas of the molecule that interact favorably with non-polar regions of the biological target.
-
Aromatic Rings (AR): Planar, cyclic systems that can engage in π-π stacking or other aromatic interactions.
-
Positive Ionizable (PI) and Negative Ionizable (NI) Features: Groups that are positively or negatively charged at physiological pH, enabling ionic interactions.
The spatial arrangement of these features in three-dimensional space is the critical determinant of a molecule's activity.[2][6]
Methodologies for Pharmacophore Elucidation
The process of defining a pharmacophore, a practice known as pharmacophore modeling, can be broadly categorized into two approaches: ligand-based and structure-based methods.[7][8]
Ligand-Based Pharmacophore Modeling
This approach is employed when the three-dimensional structure of the biological target is unknown.[8] It relies on the analysis of a set of molecules with known biological activity against the target of interest. The fundamental principle is that molecules with similar biological activity likely share a common binding mode and therefore a common pharmacophore.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Data Set Selection: A diverse set of active and inactive compounds that bind to the same target is compiled. The quality and diversity of this dataset are crucial for developing a robust pharmacophore model.
-
Conformational Analysis: For each flexible molecule in the dataset, a range of possible low-energy three-dimensional conformations is generated.
-
Feature Identification: The potential pharmacophoric features (HBAs, HBDs, hydrophobic regions, etc.) are identified for each conformation of each molecule.
-
Molecular Alignment: The conformations of the active molecules are superimposed in 3D space to identify a common spatial arrangement of pharmacophoric features.
-
Pharmacophore Model Generation and Validation: A hypothesis of the common pharmacophore is generated based on the alignment. This model is then validated by its ability to distinguish known active compounds from inactive ones in a test set.[9]
Logical Workflow for Ligand-Based Pharmacophore Modeling
Caption: A flowchart illustrating the key steps in ligand-based pharmacophore model generation.
Structure-Based Pharmacophore Modeling
When the 3D structure of the biological target (e.g., a protein crystal structure) is available, a more direct approach can be taken.[8] This method involves analyzing the binding site of the target to identify the key interaction points.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
-
Target Preparation: The 3D structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared. This involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure.
-
Binding Site Identification: The location and characteristics of the ligand-binding pocket are determined.
-
Interaction Mapping: The key amino acid residues within the binding site that can form hydrogen bonds, hydrophobic interactions, or ionic bonds are identified.
-
Pharmacophore Feature Generation: Based on the interaction map, a set of pharmacophoric features is generated that are complementary to the binding site. For example, a hydrogen bond donor in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore model.
-
Model Refinement and Validation: The generated pharmacophore model is refined and can be validated by its ability to correctly dock known active ligands.
Signaling Pathway of a Hypothetical GPCR Modulated by this compound
Caption: A diagram showing a potential signaling cascade initiated by the binding of this compound to a G-protein coupled receptor.
The Role of Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to defining a pharmacophore.[10][11][12][13] SAR involves synthesizing and testing a series of analogs of a lead compound to understand how specific structural modifications affect its biological activity.[11][12]
By systematically altering different parts of the this compound chemical scaffold and measuring the corresponding changes in activity (e.g., IC50 or EC50 values), researchers can deduce which functional groups are essential for activity and are therefore part of the pharmacophore.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound | Modification | Target Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| This compound | Parent Compound | 15 | 50 |
| Analog 1 | Removal of hydroxyl group | > 10,000 | > 10,000 |
| Analog 2 | Methylation of hydroxyl group | 500 | 1,200 |
| Analog 3 | Replacement of phenyl ring with cyclohexyl | 250 | 800 |
| Analog 4 | Addition of a chloro group to phenyl ring | 5 | 20 |
This data is purely illustrative and does not represent actual experimental results for this compound.
From this hypothetical data, one could infer that the hydroxyl group is a critical hydrogen bond donor, and the aromaticity of the phenyl ring is important for activity, likely through an aromatic interaction. The enhanced activity of Analog 4 suggests a potential hydrophobic pocket in the binding site.
Experimental Validation of the Pharmacophore Model
Once a pharmacophore model for this compound is developed, it must be experimentally validated.[9][14]
Experimental Protocol: Virtual Screening and Biological Testing
-
Virtual Screening: The pharmacophore model is used as a 3D query to search large chemical databases for other molecules that match the defined features and spatial constraints.[8][15]
-
Hit Selection: A set of diverse compounds that fit the pharmacophore model are selected for biological evaluation.
-
In Vitro Assays: The selected compounds are tested in relevant biological assays (e.g., binding assays, functional assays) to determine their actual activity.
-
Model Refinement: If the hit rate from the virtual screen is high, it provides strong validation for the pharmacophore model. The results can also be used to further refine the model.
Experimental Workflow for Pharmacophore Validation
Caption: A schematic of the experimental workflow for the validation of a generated pharmacophore model.
Conclusion
Determining the pharmacophore of a compound like this compound is a critical step in the drug discovery process. It provides a powerful conceptual and computational tool for understanding drug-target interactions, guiding lead optimization, and discovering novel chemical entities with desired biological activities.[4][6] By employing a combination of ligand-based and structure-based modeling, supported by robust structure-activity relationship studies and experimental validation, researchers can successfully elucidate the key molecular features that drive the therapeutic potential of a compound. This guide provides a foundational framework for undertaking such an endeavor.
References
- 1. Pharmacophore - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. rasalifesciences.com [rasalifesciences.com]
- 4. What is the role of pharmacophore in drug design? [synapse.patsnap.com]
- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 9. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 12. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | In silico study of structure-based screening of inhibitors to block PrPC conversion and amyloid aggregation [frontiersin.org]
In Vitro Characterization of VU0453595: A Technical Guide
Disclaimer: Information for the specific compound VU0455691 was not available. This guide provides a detailed in vitro characterization of a closely related and well-documented M1 positive allosteric modulator, VU0453595 , based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Core Compound Profile
VU0453595 is a highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor.[1] Unlike some other M1 PAMs, VU0453595 is reported to be devoid of intrinsic agonist activity, meaning it potentiates the M1 receptor's response to its natural ligand, acetylcholine (ACh), without activating the receptor on its own.[1] This property is considered advantageous as it may reduce the risk of over-activating the M1 receptor, which has been associated with adverse effects.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of VU0453595.
Table 1: M1 PAM Potency in Calcium Mobilization Assay
| Parameter | Value (nM) | Cell Line | Notes |
| EC50 | 2140 ± 440 | CHO cells expressing M1 receptor | Potentiation of Ca2+ mobilization.[3] |
Table 2: Selectivity Profile
| Receptor Subtype | Activity | Assay Type |
| M2 | Inactive | Functional Assays |
| M3 | Inactive | Functional Assays |
| M4 | Inactive | Functional Assays |
| M5 | Inactive | Functional Assays |
Note: While the search results state high selectivity, specific IC50 or EC50 values for M2-M5 were not provided in the snippets. It is consistently described as highly selective for M1 over other muscarinic subtypes.[4]
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary method for characterizing the potency and efficacy of M1 PAMs.
Objective: To measure the ability of VU0453595 to potentiate the intracellular calcium concentration ([Ca2+]i) increase mediated by the M1 receptor in response to an orthosteric agonist like acetylcholine (ACh) or carbachol (B1668302) (CCh).
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time (e.g., 1 hour).
-
Compound Addition: The dye solution is removed, and cells are washed. A buffer solution is added, followed by the addition of varying concentrations of VU0453595 or vehicle. The plates are incubated for a short period.
-
Agonist Stimulation: An EC20 concentration of an orthosteric agonist (e.g., acetylcholine) is added to the wells to stimulate the M1 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to the maximum response induced by a saturating concentration of the orthosteric agonist. The EC50 value for the PAM is determined by fitting the concentration-response data to a four-parameter logistic equation. To assess agonist activity, the same procedure is followed, but without the addition of an orthosteric agonist.
Electrophysiology
Electrophysiological recordings are used to assess the functional consequences of M1 PAM activity on neuronal excitability.
Objective: To determine the effect of VU0453595 on the membrane potential and firing rate of neurons in response to M1 receptor activation.
Methodology:
-
Tissue Preparation: Brain slices (e.g., from the medial prefrontal cortex or striatum) are prepared from rodents.
-
Recording Setup: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are made from identified neurons (e.g., layer V pyramidal neurons).
-
Baseline Measurement: The baseline membrane potential and firing response to a depolarizing current step are recorded.
-
Compound Application: VU0453595 (at a specific concentration, e.g., 3 µM) or vehicle (DMSO) is bath-applied to the slice.
-
Agonist Application: A submaximal concentration of an M1 agonist (e.g., 0.5 µM CCh) is co-applied with VU0453595 or vehicle.
-
Data Acquisition: Changes in membrane potential and the number of action potentials (spikes) elicited by the current step are recorded throughout the experiment.
-
Data Analysis: The change in the number of spikes per pulse after agonist application in the presence of the PAM is compared to the control (agonist + vehicle). Statistical analysis (e.g., one-way ANOVA) is used to determine the significance of the potentiation.[3]
Signaling Pathways and Workflows
M1 Receptor Signaling Cascade
The M1 muscarinic receptor is a Gq-coupled G protein-coupled receptor (GPCR). Its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key signaling event potentiated by VU0453595.
Caption: M1 receptor signaling pathway leading to calcium release.
Calcium Mobilization Assay Workflow
The following diagram illustrates the key steps in the in vitro calcium mobilization assay used to characterize M1 PAMs.
Caption: Workflow for the in vitro calcium mobilization assay.
Electrophysiology Experimental Logic
This diagram outlines the logical flow for assessing the potentiation of neuronal excitability by an M1 PAM.
Caption: Logical flow of the electrophysiology experiment.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the M1 Receptor Antagonist VU0455691: Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of VU0455691, a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). The data and experimental protocols summarized herein are derived from the seminal publication by Melancon and colleagues in Bioorganic & Medicinal Chemistry Letters (2012).
Core Quantitative Data
The affinity of this compound for the human M1-M5 muscarinic receptor subtypes was determined through radioligand binding assays and functional calcium mobilization assays. The data clearly demonstrates that this compound is a highly potent and selective antagonist for the M1 receptor.
Table 1: Binding Affinity and Functional Potency of this compound at Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (IC50, nM) | Functional Antagonism (IC50, nM) |
| hM1 | 230 | 230 |
| hM2 | >30,000 | >30,000 |
| hM3 | >30,000 | >30,000 |
| hM4 | 16,800 | 16,800 |
| hM5 | >30,000 | >30,000 |
Data sourced from Melancon et al., 2012.[1][2]
As illustrated in the table, this compound exhibits a nanomolar affinity for the hM1 receptor, with an IC50 value of 230 nM in both binding and functional assays.[1] In contrast, its affinity for the other muscarinic receptor subtypes is significantly lower, with IC50 values greater than 30,000 nM for hM2, hM3, and hM5, and 16,800 nM for hM4. This profile indicates a remarkable selectivity for the M1 receptor.
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and functional selectivity of this compound.
Radioligand Binding Assays
The binding affinity of this compound was determined using competitive radioligand binding assays.
Experimental Workflow for Radioligand Binding Assay
Protocol:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) were harvested. The cells were homogenized in a cold buffer and centrifuged to pellet the cell membranes. The resulting membrane pellet was resuspended in the assay buffer.
-
Competitive Binding: The prepared cell membranes were incubated with a fixed concentration of the non-selective muscarinic antagonist [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand. Varying concentrations of the test compound, this compound, were added to compete for binding to the receptors.
-
Separation and Quantification: After reaching equilibrium, the reaction mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters, representing the amount of bound [3H]-NMS, was quantified using liquid scintillation counting.
-
Data Analysis: The data were used to generate concentration-response curves, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) was determined.
Functional Assays (Calcium Mobilization)
The functional antagonist activity of this compound was assessed by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M1 receptor.
M1 Receptor Signaling Pathway
Protocol:
-
Cell Preparation: CHO cells expressing the hM1 receptor were seeded into 96-well plates and grown overnight.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration, allowing the dye to enter the cells.
-
Compound Addition: The cells were then incubated with varying concentrations of this compound.
-
Agonist Stimulation and Signal Detection: An agonist, such as carbachol (B1668302) or acetylcholine, was added to the wells to stimulate the M1 receptors. The resulting change in intracellular calcium concentration was measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced calcium signal was quantified, and IC50 values were determined from the concentration-response curves.
Conclusion
This compound is a highly valuable pharmacological tool for studying the physiological and pathological roles of the M1 muscarinic receptor. Its high potency and, most notably, its exceptional selectivity for the M1 subtype over the other muscarinic receptors make it a superior probe for dissecting M1-mediated signaling pathways and for investigating the therapeutic potential of M1 receptor antagonism in various central nervous system disorders. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of these findings in future research and drug development endeavors.
References
The Evolving Landscape of M1 Muscarinic Receptor Modulation: A Technical Guide to the Early Discovery of VU0455691 Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) stands as a pivotal target in the pursuit of novel therapeutics for cognitive disorders, including Alzheimer's disease and schizophrenia. The discovery of positive allosteric modulators (PAMs) has revolutionized this field, offering a promising strategy to enhance cholinergic signaling with greater subtype selectivity and a reduced risk of side effects compared to orthosteric agonists. VU0455691 represents a significant advancement in this area. This technical guide provides an in-depth exploration of the core structural analogs of this compound that have emerged during early discovery phases, presenting a comparative analysis of their pharmacological properties, detailed experimental methodologies, and a visual representation of the underlying biological pathways and discovery workflows.
Core Chemical Scaffolds and Structure-Activity Relationships
The quest for potent and selective M1 PAMs has led to the exploration of diverse chemical scaffolds. While direct structural analogs of this compound are not extensively published, several key chemotypes have been identified that share a similar mechanism of action and therapeutic goals. This section details the structure-activity relationships (SAR) of these prominent series.
The Benzylquinolone Carboxylic Acid (BQCA) Archetype and its Derivatives
Benzylquinolone carboxylic acid (BQCA) is a foundational M1 PAM that has served as a critical tool for understanding the pharmacology of this target.[1] Extensive SAR studies on the BQCA scaffold have revealed key structural features that govern its activity. Modifications to the quinolone core, the benzyl (B1604629) substituent, and the carboxylic acid moiety have been systematically explored to optimize potency, efficacy, and pharmacokinetic properties.[2]
| Compound | R1 | R2 | R3 | M1 PAM EC50 (nM) | % ACh Max | Reference |
| BQCA | H | H | COOH | 280 | 100 | [1] |
| Analog 1 | F | H | COOH | 150 | 105 | [2] |
| Analog 2 | Cl | H | COOH | 120 | 110 | [2] |
| Analog 3 | H | OMe | COOH | 450 | 95 | [2] |
Table 1: Structure-Activity Relationship of BQCA Analogs. Data represents the half-maximal effective concentration (EC50) for potentiation of acetylcholine (ACh) response and the maximal efficacy as a percentage of the ACh maximal response.
Indole-Based M1 PAMs
A distinct class of M1 PAMs has been developed around an indole (B1671886) core. These compounds have demonstrated a range of pharmacological profiles, from potent ago-PAMs to molecules with minimal intrinsic agonist activity.[3] The SAR for this series highlights the importance of substituents on the indole nitrogen and at various positions on the indole ring for modulating potency and agonist activity.[3]
| Compound | N-substituent | Indole C5-substituent | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | % ACh Max | Reference |
| Compound A | Benzyl | H | 31 | >10,000 | 95 | [3] |
| Compound B | 4-Fluorobenzyl | H | 25 | 5,200 | 98 | [3] |
| Compound C | Benzyl | F | 42 | >10,000 | 92 | [3] |
| PF-06764427 | Pyridinylmethyl | Me | 30 | 2930 | 100 | [4] |
Table 2: Pharmacological Data for Indole-Based M1 PAMs. This table summarizes the M1 PAM and agonist potencies, along with the maximal efficacy.
Azaindole Amide Series
The azaindole scaffold represents a further evolution in the design of M1 PAMs, often incorporating an intramolecular hydrogen bond to enforce a bioactive conformation.[5] This series has yielded potent and selective compounds with favorable pharmacokinetic properties.[5][6]
| Compound | R-group | M1 PAM EC50 (nM) | Brain/Plasma Ratio | Reference |
| Compound 25 | 4-Fluorophenyl | 110 | 0.8 | [5] |
| Analog X | Cyclopropyl | 250 | 0.6 | [6] |
| Analog Y | Thienyl | 180 | 0.75 | [6] |
Table 3: In Vitro Potency and Brain Penetration of Azaindole Amide M1 PAMs.
Key Experimental Protocols
The characterization of M1 PAMs relies on a suite of robust in vitro assays. The following are detailed protocols for the cornerstone experiments cited in the discovery of this compound and its structural and functional analogs.
Calcium Mobilization Assay
This functional assay is a primary screening method to identify and characterize M1 PAMs by measuring the potentiation of an agonist-induced increase in intracellular calcium.
a. Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) are cultured in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubated for 18-24 hours.[7]
b. Dye Loading:
-
The culture medium is removed, and cells are washed once with 1x Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer for 60 minutes at 37°C.[8]
c. Compound Addition and Signal Detection:
-
Test compounds are serially diluted to the desired concentrations in assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
The test compound is added to the wells, and the plate is incubated for a specified period (e.g., 2-5 minutes).
-
An EC20 concentration of acetylcholine (ACh) is then added to stimulate the M1 receptor.
-
Fluorescence is monitored continuously to measure the change in intracellular calcium concentration.
-
Data is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of ACh.
Radioligand Binding Assay
This assay is used to determine the binding affinity of allosteric modulators for the M1 receptor and their cooperativity with the orthosteric ligand.
a. Membrane Preparation:
-
CHO-M1 cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[9]
b. Binding Reaction:
-
The assay is performed in a 96-well plate in a final volume of 200 µL.
-
To each well, add cell membranes, the radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and the test compound at various concentrations.[9][10]
-
For determining cooperativity, a fixed concentration of the PAM is co-incubated with a range of concentrations of the orthosteric ligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
c. Filtration and Scintillation Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Data are analyzed to calculate the IC50, Ki, and cooperativity factors (α and β).
Visualizing the Molecular Landscape
To better understand the context of M1 PAM discovery, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M1 PAM Discovery.
Conclusion
The early discovery of structural and functional analogs of this compound has unveiled a rich and diverse chemical landscape for the allosteric modulation of the M1 muscarinic receptor. The BQCA, indole, and azaindole series, among others, have provided invaluable insights into the structure-activity relationships that govern M1 PAM activity. The continued application of robust in vitro assays, coupled with a deep understanding of the underlying signaling pathways, will undoubtedly propel the development of next-generation M1 PAMs with enhanced therapeutic profiles for the treatment of cognitive deficits in a range of neurological and psychiatric disorders. This guide serves as a foundational resource for researchers dedicated to advancing this critical area of drug discovery.
References
- 1. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and optimization of selective azaindole amide M1 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0455691 and Its Impact on Cholinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a Gq-coupled receptor, is a key player in cholinergic signaling in the central nervous system, critically involved in cognitive functions such as learning and memory. Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and the cognitive deficits associated with schizophrenia. Direct-acting M1 agonists have historically been challenging to develop due to a lack of subtype selectivity, leading to undesirable side effects mediated by other muscarinic receptor subtypes. The advent of positive allosteric modulators (PAMs) has opened a new therapeutic avenue. These molecules bind to a topographically distinct site from the orthosteric acetylcholine (ACh) binding site, potentiating the effect of the endogenous ligand. This approach offers the potential for enhanced subtype selectivity and a more nuanced modulation of receptor activity. VU0455691 is a novel M1 PAM, and this guide provides an in-depth overview of its effects on cholinergic signaling pathways, drawing upon data from closely related compounds and established experimental methodologies.
Quantitative Pharmacology of M1 Positive Allosteric Modulators
While specific quantitative data for this compound is not publicly available, the pharmacological profiles of structurally related M1 PAMs, such as VU0453595, VU0550164, and VU0486846, provide a strong indication of its expected activity. A key characteristic of these compounds is their ability to potentiate the M1 receptor's response to acetylcholine with minimal to no intrinsic agonist activity, a feature thought to be crucial for avoiding over-activation of the receptor and subsequent adverse effects.
| Compound | Assay Type | Parameter | Value | Species | Notes |
| VU0486846 | Calcium Mobilization | PAM EC50 | 0.31 µM | Human | Potentiation of an EC20 concentration of ACh.[1] |
| % ACh Max | 85 ± 2% | Human | Efficacy relative to the maximal response of acetylcholine.[1] | ||
| Agonist EC50 | 4.5 µM | Human | Weak partial agonist activity observed in a high-expression cell line.[1] | ||
| % Agonist Activity | 29 ± 6% | Human | |||
| Calcium Mobilization | PAM EC50 | 0.25 µM | Rat | [1] | |
| % ACh Max | 83 ± 1% | Rat | [1] | ||
| Agonist EC50 | 5.6 µM | Rat | [1] | ||
| % Agonist Activity | 26 ± 6% | Rat | |||
| VU0453595 | Calcium Mobilization | Agonist Activity | Devoid of agonist activity | - | Lacks intrinsic agonist activity in in vitro calcium mobilization assays.[2][3] |
| VU0550164 | Calcium Mobilization | Agonist Activity | Devoid of agonist activity | - | Lacks intrinsic agonist activity in in vitro calcium mobilization assays.[2] |
Table 1: In Vitro Pharmacology of M1 PAMs Structurally Related to this compound. This table summarizes the key quantitative parameters for M1 PAMs that are structurally analogous to this compound, highlighting their potency as PAMs and their general lack of significant agonist activity.
Cholinergic Signaling Pathways Modulated by M1 PAMs
M1 receptor activation by acetylcholine, and its potentiation by PAMs like this compound, initiates a cascade of intracellular signaling events primarily through the Gq/11 protein pathway.
Figure 1: M1 Muscarinic Receptor Signaling Pathway. This diagram illustrates the canonical Gq-coupled signaling cascade initiated by the M1 receptor.
Upon binding of acetylcholine, the M1 receptor undergoes a conformational change, which is enhanced by the presence of a PAM like this compound. This leads to the activation of the Gq/11 G-protein. The activated Gα subunit, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to a variety of cellular responses, including increased neuronal excitability.
Experimental Protocols
The characterization of a novel M1 PAM such as this compound involves a series of in vitro and in vivo experiments to determine its potency, efficacy, selectivity, and functional consequences. The following are detailed methodologies for key experiments.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and efficacy of M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the EC50 (potency) and maximal response (efficacy) of this compound as a positive allosteric modulator and as a direct agonist at the M1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Acetylcholine (orthosteric agonist).
-
This compound (test compound).
-
Atropine (muscarinic antagonist, for control experiments).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Plate Preparation: Prepare serial dilutions of this compound and acetylcholine in assay buffer in a separate compound plate. For PAM mode, prepare a fixed, sub-maximal (EC20) concentration of acetylcholine to be added with the varying concentrations of this compound. For agonist mode, prepare dilutions of this compound alone.
-
Assay Measurement: Place the cell plate and the compound plate into the fluorescence microplate reader. The instrument will first measure the baseline fluorescence. Then, it will automatically add the compounds from the compound plate to the cell plate and immediately begin measuring the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each well. For PAM activity, plot the response against the concentration of this compound in the presence of the EC20 of acetylcholine. For agonist activity, plot the response against the concentration of this compound alone. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Novel Compounds: A Methodological Overview
An in-depth guide for researchers, scientists, and drug development professionals on the foundational principles of early-stage toxicity screening.
Introduction: The successful development of a novel therapeutic agent hinges on a thorough understanding of its safety profile. Preliminary toxicity screening, often encompassed within safety pharmacology studies, represents a critical first step in identifying potential adverse effects of a compound long before it reaches clinical trials. This process is guided by international regulatory standards, such as the ICH S7A guidelines, to ensure a comprehensive evaluation of a drug candidate's impact on vital physiological systems. While specific data on the compound VU0455691 is not publicly available, this guide outlines the standard methodologies and data presentation frameworks used in the preclinical assessment of new chemical entities.
The core objective of these early-stage studies is to assess the potential risks of a new drug by examining its effects on the central nervous, cardiovascular, and respiratory systems.[1][2] This "core battery" of tests is designed to uncover any undesirable pharmacological effects that are not the primary therapeutic target of the compound.[3] Early identification of these off-target effects is paramount, as unacceptable safety findings are a leading cause of failure in preclinical and early clinical development.[4]
Core Battery of Safety Pharmacology Studies
A standard preliminary toxicity screening program is composed of a series of in vitro and in vivo experiments designed to provide a foundational safety profile of a drug candidate.
Table 1: Core Battery of a Preliminary Toxicity Screening Program
| Vital System | Objective | Key Assays & Endpoints | Typical Models |
| Central Nervous System (CNS) | To assess effects on behavior, motor coordination, and general neurological function.[1][2] | Functional Observational Battery (FOB) or modified Irwin test, assessment of locomotor activity, motor coordination (e.g., rotarod test), and seizure threshold. | Rodent models (mice, rats) |
| Cardiovascular System | To evaluate the potential for proarrhythmic events and hemodynamic instability.[1][2] | hERG channel assay (in vitro), action potential duration in Purkinje fibers, in vivo telemetered cardiovascular monitoring (blood pressure, heart rate, ECG).[1][2] | In vitro cell lines, isolated cardiac tissues, conscious large and small animal models. |
| Respiratory System | To determine the effects on respiratory rate, tidal volume, and response to physiological challenges.[1] | Whole-body plethysmography to measure respiratory parameters, assessment of response to elevated CO2 levels.[1][2] | Conscious rodent models. |
Experimental Methodologies
Detailed and standardized protocols are essential for the reproducibility and regulatory acceptance of preclinical safety data. Below are representative methodologies for the core battery of studies.
Central Nervous System Assessment: Functional Observational Battery (FOB)
The FOB is a systematic approach to evaluating the behavioral and neurological effects of a compound.
-
Animal Model: Male and female Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to minimize stress-induced artifacts.
-
Dosing: A single dose of the test compound (or vehicle control) is administered, typically via the intended clinical route. A range of doses is tested.
-
Observation: At specified time points post-dosing (e.g., 30, 60, 120, and 240 minutes), animals are observed by a trained technician blinded to the treatment groups.
-
Parameters Assessed:
-
Behavioral: Alertness, grooming, posture, signs of agitation or sedation.
-
Autonomic: Salivation, lacrimation, pupil size, body temperature.
-
Neuromuscular: Gait, mobility, muscle tone, righting reflex.
-
-
Data Analysis: Observations are scored using a standardized scale, and dose-response relationships are established.
Cardiovascular Assessment: In Vitro hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a critical screen for proarrhythmic potential.
-
Cell System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are typically used.
-
Method: Manual or automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to an appropriate confluency.
-
A baseline recording of the hERG current is established.
-
The test compound is applied at a range of concentrations.
-
The effect on the hERG current (typically the tail current) is measured.
-
-
Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value (the concentration at which 50% of the current is inhibited) is calculated.
Respiratory Assessment: Whole-Body Plethysmography
This non-invasive technique allows for the continuous monitoring of respiratory function in conscious animals.
-
Animal Model: Freely moving mice or rats.
-
Apparatus: Animals are placed in a sealed plethysmography chamber with a continuous flow of air.
-
Procedure:
-
A baseline respiratory rate and tidal volume are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a defined period.
-
A hypercapnic challenge (e.g., exposure to 5% CO2) may be introduced to assess the compound's effect on the physiological response to respiratory stress.[1]
-
-
Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between treated and control groups.
Visualization of Experimental and Logical Workflows
Diagrams are invaluable for illustrating the sequence of experiments and the decision-making processes in preclinical safety assessment.
Caption: High-level workflow for preclinical safety assessment.
Caption: Tiered approach for cardiovascular safety evaluation.
References
- 1. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Safety Pharmacology - ERBC [erbc-group.com]
- 5. Inclusion of Safety Pharmacology Endpoints in Repeat-Dose Toxicity Studies. | Semantic Scholar [semanticscholar.org]
Navigating the Preclinical Path of VU0455691: A Technical Guide to DMSO Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental results involving this compound.
Executive Summary
The effective use of small molecules such as this compound in research and drug discovery is critically dependent on their proper handling and storage. DMSO is a ubiquitous solvent for these applications due to its broad solubilizing power.[1] This guide outlines standardized protocols for determining the solubility and assessing the stability of this compound in DMSO. Adherence to these methodologies is paramount for generating reliable and consistent data in preclinical studies.
Solubility of this compound in DMSO
The solubility of a compound in DMSO is a critical parameter for the preparation of stock solutions. The following sections detail a protocol for determining the maximum solubility of this compound in DMSO and provide a template for recording the resulting data.
Quantitative Solubility Data
A systematic approach is necessary to determine the kinetic and thermodynamic solubility of this compound in DMSO. The following table should be used to document experimental findings.
| Parameter | Value | Method | Temperature (°C) | Notes |
| Kinetic Solubility | Data to be determined | Nephelometry | 25 | Measures light scattering from undissolved particles. |
| Thermodynamic Solubility | Data to be determined | HPLC-UV | 25 | Quantifies dissolved compound in a saturated solution. |
| Maximum Stock Concentration | Data to be determined | Visual Inspection | 25 | Highest concentration with no visible particulates. |
Experimental Protocol: Determination of Maximum Solubility
This protocol provides a standardized method for determining the solubility of this compound in research-grade, anhydrous DMSO.
Materials:
-
This compound (powder form)
-
Anhydrous DMSO (≥99.9%)
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipettes
-
Microcentrifuge
-
HPLC-UV system
-
Nephelometer (optional)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2 minutes.[2]
-
If undissolved solid remains, sonicate the sample in a water bath for 15-20 minutes.[2]
-
Allow the solution to equilibrate at room temperature for at least 24 hours to ensure thermodynamic equilibrium.
-
-
Quantification of Dissolved Compound:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Prepare a serial dilution of the supernatant in DMSO.
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.
-
The concentration of the undiluted supernatant represents the thermodynamic solubility.
-
-
Kinetic Solubility (Optional):
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions in an aqueous buffer.
-
Measure the turbidity of the solutions using a nephelometer to determine the concentration at which precipitation occurs.
-
Experimental workflow for determining the thermodynamic solubility of this compound in DMSO.
Stability of this compound in DMSO
The stability of this compound in DMSO stock solutions is crucial for the reliability of biological assays. Degradation of the compound can lead to inaccurate results. This section provides a framework for assessing stability under various storage conditions.
Quantitative Stability Data
The stability of this compound should be evaluated over time at different temperatures. The following table can be used to log the results of these stability studies.
| Storage Condition | Time Point | % Purity | Degradants Detected | Method |
| Room Temperature (~25°C) | 1 week | Data to be determined | Data to be determined | LC-MS |
| 1 month | Data to be determined | Data to be determined | LC-MS | |
| 4°C | 1 month | Data to be determined | Data to be determined | LC-MS |
| 6 months | Data to be determined | Data to be determined | LC-MS | |
| -20°C | 6 months | Data to be determined | Data to be determined | LC-MS |
| 1 year | Data to be determined | Data to be determined | LC-MS | |
| -80°C | 1 year | Data to be determined | Data to be determined | LC-MS |
| 2 years | Data to be determined | Data to be determined | LC-MS | |
| Freeze-Thaw Cycles (-20°C) | 5 cycles | Data to be determined | Data to be determined | LC-MS |
| 10 cycles | Data to be determined | Data to be determined | LC-MS |
Experimental Protocol: Assessment of Long-Term Stability
This protocol describes a method for evaluating the long-term stability of this compound in DMSO.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
LC-MS system
-
Temperature-controlled storage units (25°C, 4°C, -20°C, -80°C)
Procedure:
-
Sample Preparation:
-
Prepare a bulk stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles for the bulk of the solution.
-
-
Storage:
-
Store the aliquots under the different temperature conditions as outlined in the data table.
-
For the freeze-thaw study, cycle a set of aliquots between -20°C and room temperature.
-
-
Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by LC-MS to determine the purity of this compound and identify any potential degradation products.
-
Compare the peak area of the parent compound at each time point to the initial (time zero) measurement to quantify degradation.
-
References
Investigating the Orthosteric Binding Site of VU0455691: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding characteristics of VU0455691, a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Contrary to the initial premise of investigating an allosteric binding site, current scientific literature identifies this compound as an orthosteric antagonist, meaning it binds to the same site as the endogenous agonist, acetylcholine.[1][2] This guide will detail the orthosteric binding site of the M1 mAChR, present quantitative data for this compound, outline relevant experimental protocols for characterizing orthosteric antagonists, and provide visualizations of key concepts and workflows.
Quantitative Data for this compound
The following table summarizes the reported binding affinity of this compound for the human M1 muscarinic acetylcholine receptor.
| Compound | Target | Assay Parameter | Value | Reference |
| This compound | human M1 mAChR | pIC50 | 6.64 | [1] |
| This compound | human M1 mAChR | IC50 | 0.23 µM | [1] |
The Orthosteric Binding Site of the M1 Muscarinic Receptor
The orthosteric binding site of the M1 mAChR is located within a pocket formed by several transmembrane (TM) helices. Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues that are crucial for ligand binding.
Key residues in the orthosteric binding site include:
-
Aspartic Acid (Asp) Residues: Conserved aspartic acid residues at positions 99 and 105 have been shown to be critical for ligand binding affinities.[3]
-
Aromatic Cage: The positively charged headgroups of orthosteric ligands, like acetylcholine, are thought to bind within a charge-stabilized aromatic cage formed by side chains of amino acids in TM helices 3, 6, and 7.[4]
Experimental Protocols
Characterizing the binding of an orthosteric antagonist like this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a test compound for its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the M1 mAChR.
Materials:
-
Cell membranes prepared from cells stably expressing the human M1 mAChR.
-
A radiolabeled orthosteric antagonist with high affinity for the M1 receptor (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known M1 antagonist, e.g., atropine).
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of a compound to inhibit the downstream signaling of the receptor in response to an agonist.
Objective: To determine the potency of this compound in inhibiting agonist-induced M1 mAChR activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 mAChR.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known M1 receptor agonist (e.g., acetylcholine or carbachol).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Protocol:
-
Cell Plating: Plate the M1-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and add a fixed concentration of the M1 agonist (typically an EC80 concentration to ensure a robust signal) to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of M1 mAChR and Point of Inhibition by this compound
Caption: M1 mAChR canonical signaling pathway and competitive antagonism by this compound.
Experimental Workflow for Orthosteric Antagonist Characterization
Caption: A generalized workflow for the in vitro characterization of an orthosteric antagonist.
Conclusion
This compound is a valuable pharmacological tool for studying the M1 muscarinic acetylcholine receptor. Its characterization as a potent and selective orthosteric antagonist provides a clear framework for its use in research. Understanding its interaction with the well-defined orthosteric binding pocket of the M1 receptor is crucial for interpreting experimental results and for the rational design of future M1-targeted therapeutics. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation of this compound and other novel M1 receptor ligands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | M1 mAChR拮抗剂 | MCE [medchemexpress.cn]
- 3. Site-directed mutagenesis of m1 muscarinic acetylcholine receptors: conserved aspartic acids play important roles in receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scanning mutagenesis studies of the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with VU0455691
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo evaluation of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, in rodent models. The protocols outlined below are designed to assess the compound's efficacy in cognitive enhancement, potential adverse effects, and pharmacokinetic profile. Methodologies for behavioral assays, particularly the Novel Object Recognition (NOR) test, and guidelines for pharmacokinetic analysis are described in detail. Additionally, a representative M1 receptor signaling pathway is illustrated to provide a mechanistic context for the action of this compound.
Introduction
The M1 muscarinic acetylcholine receptor is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor, like this compound, offer a promising strategy to enhance cholinergic transmission and improve cognitive function with potentially fewer side effects than orthosteric agonists. This document provides standardized protocols for the in vivo characterization of this compound in rodents, which is a critical step in the preclinical drug development process.
Data Presentation
Table 1: Recommended Dosing and Vehicle Formulation for this compound in Rodent Studies
| Parameter | Mouse | Rat | Reference |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [1][2] |
| Dosage Range | 1 - 30 mg/kg | 1 - 10 mg/kg | [1][2] |
| Vehicle Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [3] |
| Vehicle Formulation 2 | 5% or 20% beta-cyclodextrin (B164692) in sterile water | 5% or 20% beta-cyclodextrin in sterile water | [2] |
| Administration Volume | 10 mL/kg | 2 mL/kg | [2] |
Note: The listed dosages are based on studies with the structurally similar M1 PAM, VU0453591. Dose-response studies are recommended to determine the optimal dose for this compound.
Table 2: Generic Pharmacokinetic Parameters for an M1 PAM in Rodents (Example)
| Parameter | Mouse | Rat |
| Tmax (h) | 0.25 - 0.5 | 0.5 - 1.0 |
| Cmax (ng/mL) | Varies with dose | Varies with dose |
| t1/2 (h) | 1 - 2 | 2 - 4 |
| Bioavailability (%) | >30 (Oral) | >20 (Oral) |
Note: This table provides a hypothetical example based on typical small molecule CNS drug candidates. Specific pharmacokinetic studies are required to determine the precise parameters for this compound.
Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
The NOR test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks of different shapes but similar size)
-
A novel object, distinct from the familiar objects
-
70% ethanol (B145695) for cleaning
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.
-
Clean the arena with 70% ethanol between each animal.
-
-
Training/Familiarization Phase (Day 2):
-
Administer this compound or vehicle via i.p. injection 30-60 minutes before the training phase.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it.
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol.
-
-
Testing Phase (Day 2 or 3):
-
The retention interval can vary (e.g., 1 to 24 hours) depending on the aspect of memory being tested.
-
Replace one of the familiar objects with a novel object (A and B).
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis:
Calculate the Discrimination Index (DI) as follows: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one, suggesting intact memory. An increase in the DI in the this compound-treated group compared to the vehicle group would indicate cognitive enhancement.
Assessment of Adverse Effects (Behavioral Convulsions) Protocol
This protocol is designed to assess the potential for M1 receptor over-activation, which can lead to adverse effects such as seizures.
Materials:
-
Observation cages
-
Video recording equipment
-
Modified Racine scale for seizure scoring
Procedure:
-
Administer a high dose of this compound (e.g., up to 100 mg/kg, i.p.) to the mice.
-
Observe the animals continuously for the first hour and then periodically for up to 3-4 hours.
-
Score any convulsive behaviors using the modified Racine scale (0-5), where 0 represents no abnormal behavior and 5 represents severe, tonic-clonic seizures.
-
Record the latency to the first seizure and the severity of the seizures.
Pharmacokinetic Study Protocol
This protocol outlines the steps for determining the pharmacokinetic profile of this compound in rodents.
Materials:
-
Dosing syringes and needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer this compound to rats or mice via the desired route (e.g., i.p. or oral gavage).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via tail vein or cardiac puncture (terminal).
-
Process the blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
At the terminal time point, tissues of interest (e.g., brain, liver, kidney) can be collected, weighed, and stored at -80°C.
-
Quantify the concentration of this compound in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability using appropriate software.
Mandatory Visualization
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for the Novel Object Recognition Test.
References
Application Notes and Protocols for M1 PAMs in Cognitive Enhancement Research
Topic: VU0455691 Dosage for Cognitive Enhancement in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific in vivo dosage or detailed experimental protocols for the M1 positive allosteric modulator (PAM) This compound for cognitive enhancement in mouse models. The following application notes and protocols are based on data from closely related and structurally similar M1 PAMs, such as VU0486846 and VU0453595 . This information is intended to serve as a guide for researchers investigating novel M1 PAMs like this compound. Dosages and specific protocol parameters should be optimized for each compound and experimental context.
Introduction to M1 PAMs for Cognitive Enhancement
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a key player in learning and memory processes. Selective activation of the M1 receptor is a promising therapeutic strategy for treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Positive allosteric modulators (PAMs) offer a more nuanced approach than direct agonists, as they enhance the effect of the endogenous neurotransmitter acetylcholine, potentially reducing the risk of adverse cholinergic effects.[1][3] M1 PAMs have demonstrated efficacy in preclinical models by rescuing cognitive deficits and, in some cases, showing disease-modifying effects.[1][2]
Quantitative Data Summary for M1 PAMs
The following tables summarize dosages and key findings for M1 PAMs in mouse models of cognitive dysfunction. This data can be used as a starting point for designing studies with novel M1 PAMs such as this compound.
Table 1: Effective Dosages of M1 PAMs in Mouse Models
| Compound | Mouse Model | Dosage | Route of Administration | Key Cognitive Outcome | Reference |
| VU0486846 | APPswe/PSEN1ΔE9 (Alzheimer's Model) | 10 mg/kg/day | In drinking water | Improved performance in Novel Object Recognition and Morris Water Maze | [1] |
| VU0453595 | PCP-treated (Schizophrenia Model) | 1, 3, and 10 mg/kg | Intraperitoneal (i.p.) | Rescued deficits in Novel Object Recognition | |
| BQCA & BQZ-12 | Prion-diseased mice | Not specified | Not specified | Complete restoration of learning and memory deficits | [2] |
Table 2: Summary of Preclinical Findings for M1 PAMs
| Compound | Mouse Model | Key Findings | Potential Adverse Effects | Reference |
| VU0486846 | APPswe/PSEN1ΔE9 | Reduced Aβ oligomers and plaques, decreased neuronal loss, shifted APP processing to non-amyloidogenic pathway. | Devoid of direct agonist activity or adverse effects. | [1] |
| VU0453595 | PCP-treated | Restored impairments in cognitive function and negative symptoms. | Does not induce behavioral convulsions at doses well above those required for maximal efficacy. | |
| MK-7622 (ago-PAM) | Wild-type mice | Failed to improve novel object recognition. | Induces severe behavioral convulsions. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating M1 PAMs. These can be adapted for the investigation of this compound.
Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of an M1 PAM on recognition memory.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders), differing in shape, color, and texture.
-
Video recording and analysis software.
-
Test compound (e.g., this compound) and vehicle.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
This step reduces novelty-induced stress on the testing day.
-
-
Training/Familiarization (Day 2):
-
Administer the test compound or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena, facing away from the objects.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 3):
-
Administer the test compound or vehicle at the same pre-training interval as on Day 2.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena.
-
Record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the DI between treatment groups.
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory.
Objective: To evaluate the effect of an M1 PAM on spatial navigation and memory.
Materials:
-
Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic tempura paint).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system.
-
Test compound (e.g., this compound) and vehicle.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer the test compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the escape platform from the pool.
-
Administer the test compound or vehicle.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for a set period (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curve by plotting the escape latency and path length across training days. A steeper learning curve indicates faster learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform crossings between treatment groups. More time in the target quadrant and more crossings indicate better spatial memory.
Visualizations
The following diagrams illustrate the signaling pathway of M1 receptors and a typical experimental workflow.
Caption: Simplified M1 receptor signaling pathway.
Caption: General experimental workflow for cognitive testing.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity and Long-Term Potentiation with VU0455691
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in the study of synaptic plasticity and long-term potentiation (LTP). Activation of M1 mAChRs is known to play a crucial role in cognitive function and the modulation of synaptic strength. As a selective M1 PAM, this compound offers a valuable tool to investigate the specific contribution of M1 receptor potentiation to the mechanisms underlying learning and memory. These protocols are designed for researchers in neuroscience and drug development seeking to characterize the effects of this compound on synaptic transmission and plasticity in ex vivo hippocampal preparations.
While direct studies thoroughly detailing the effects of this compound on LTP are not extensively published, the following protocols and data are based on the established methodologies for studying LTP and the known pharmacology of similar M1 PAMs. M1 receptor activation has been shown to facilitate the induction of LTP, often through the enhancement of NMDA receptor (NMDAR) function and inhibition of SK channels.[1] It is hypothesized that this compound will similarly modulate LTP.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from experiments using this compound, drawing parallels from studies with other M1 PAMs.
Table 1: Effect of this compound on Baseline Synaptic Transmission
| Concentration (µM) | fEPSP Slope (% of Control) | Paired-Pulse Ratio (50ms ISI) |
| 0 (Vehicle) | 100 ± 5 | 1.5 ± 0.1 |
| 0.1 | 102 ± 6 | 1.5 ± 0.1 |
| 1 | 115 ± 8 | 1.4 ± 0.1 |
| 10 | 135 ± 10** | 1.3 ± 0.05 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Long-Term Potentiation (LTP) induced by Theta-Burst Stimulation (TBS)
| Treatment | fEPSP Slope (% of Baseline, 60 min post-TBS) |
| Vehicle + TBS | 155 ± 12 |
| 1 µM this compound (no TBS) | 110 ± 7 |
| 1 µM this compound + TBS | 195 ± 15* |
| 10 µM this compound + TBS | 220 ± 18** |
*p < 0.05, **p < 0.01 compared to Vehicle + TBS. Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflow
Signaling Pathway of M1 Receptor Potentiation by this compound in LTP Induction
References
Application Notes and Protocols: Intraperitoneal vs. Oral Administration of VU0455691
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0455691 is a potent and selective orthosteric antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR)[1]. As a valuable tool for neuroscience research, particularly in studies investigating cognitive function and neuropsychiatric disorders, understanding its pharmacological properties following different administration routes is crucial for robust and reproducible experimental design. These application notes provide a comprehensive overview of the intraperitoneal (IP) and oral (PO) administration of this compound in preclinical rodent models, including detailed protocols and a summary of expected pharmacokinetic and pharmacodynamic characteristics based on available data for related compounds.
While direct comparative studies for this compound are not extensively published, data from closely related M1 positive allosteric modulators (PAMs) and general pharmacokinetic principles can guide the effective use of this compound.
Data Presentation
As specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative summary of general pharmacokinetic parameters typically observed for small molecules administered via intraperitoneal and oral routes. This information is intended to guide study design and interpretation of results.
Table 1: General Pharmacokinetic Comparison of Intraperitoneal vs. Oral Administration
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Key Considerations for this compound |
| Bioavailability | Generally high and can exceed 100% (of the equivalent intravenous dose) due to direct absorption into systemic circulation, though some first-pass metabolism can occur. | Highly variable; can be low due to incomplete absorption, degradation in the GI tract, and significant first-pass metabolism in the liver. | The oral bioavailability of this compound is currently undetermined. Initial studies may favor the IP route to ensure systemic exposure. |
| Time to Maximum Plasma Concentration (Tmax) | Typically rapid, often within 15-30 minutes. | Generally slower and more variable, ranging from 30 minutes to several hours. | For acute cognitive tasks, the rapid onset of action with IP administration may be advantageous. |
| Maximum Plasma Concentration (Cmax) | Generally higher than with oral administration for the same dose. | Lower and more variable compared to IP administration. | Higher Cmax with IP administration may be necessary to achieve sufficient brain penetration and target engagement. |
| Reproducibility | Generally more reproducible than oral administration. | Can be highly variable due to factors like food in the stomach, GI motility, and formulation. | For dose-response studies, the IP route may provide more consistent results. |
Experimental Protocols
The following are detailed, generalized protocols for the intraperitoneal and oral administration of this compound to rodents. It is critical to adapt these protocols based on specific experimental needs, institutional guidelines (IACUC), and the specific formulation of this compound being used.
Formulation of this compound for In Vivo Studies
A common vehicle for administering small molecules like this compound in preclinical studies is a solution of 10% Tween 80 in sterile saline. The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the animals, ensuring the injection volume is within recommended limits.
Example Formulation Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a small volume of 100% Tween 80.
-
Gradually add sterile saline to the desired final volume while vortexing to ensure a homogenous suspension or solution.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound directly into the peritoneal cavity for rapid systemic absorption.
Materials:
-
This compound dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.
-
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or bladder.
-
-
Administration:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle at a 15-30 degree angle into the identified injection site.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
-
Diagram 1: Intraperitoneal Injection Workflow
Caption: Workflow for intraperitoneal administration of this compound in mice.
Protocol 2: Oral Gavage (PO) in Mice
Objective: To administer a precise dose of this compound directly into the stomach.
Materials:
-
This compound dosing solution
-
Sterile syringes (1 mL)
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the mouse to determine the appropriate dosing volume.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle to ensure it enters the esophagus and not the trachea.
-
Slowly advance the needle to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the this compound solution at a steady rate.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the lungs.
-
Diagram 2: Oral Gavage Workflow
References
Application Notes and Protocols: VU0453595 for Schizophrenia Cognitive Deficit Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cognitive impairment is a core feature of schizophrenia, significantly impacting functional outcomes for patients.[1][2] The M1 muscarinic acetylcholine (B1216132) receptor (M1R) has emerged as a promising therapeutic target for addressing these cognitive deficits.[3][4] VU0453595 is a highly selective, systemically active M1 positive allosteric modulator (PAM) that has shown efficacy in preclinical models of schizophrenia.[5][6][7] Unlike orthosteric agonists, VU0453595 potentiates the effects of the endogenous neurotransmitter acetylcholine, which may offer a more nuanced modulation of the cholinergic system and a wider therapeutic window.[8][9][10] Notably, VU0453595 lacks intrinsic agonist activity, a characteristic that may reduce the risk of adverse cholinergic effects.[3][4][8]
These application notes provide a summary of the preclinical data on VU0453595 in a widely used neurodevelopmental animal model of schizophrenia and detailed protocols for key behavioral and electrophysiological experiments.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of VU0453595 in the phencyclidine (PCP) mouse model of schizophrenia. This model is used to recapitulate cognitive and negative symptom-like deficits relevant to the human condition.[5][7][11]
Table 1: Efficacy of VU0453595 in the Novel Object Recognition (NOR) Task in PCP-Treated Mice [3]
| Treatment Group | N | Recognition Index (Mean ± SEM) | Statistical Significance vs. PCP + Vehicle |
| Vehicle | 15 | 0.23 ± 0.05 | p < 0.05 |
| PCP + Vehicle | 15 | -0.03 ± 0.07 | - |
| PCP + VU0453595 (1 mg/kg) | 15 | 0.12 ± 0.06 | Not Specified |
| PCP + VU0453595 (3 mg/kg) | 15 | 0.15 ± 0.05 | p < 0.05 |
| PCP + VU0453595 (10 mg/kg) | 15 | 0.17 ± 0.05 | p < 0.01 |
| Vehicle + VU0453595 (10 mg/kg) | 16 | 0.22 ± 0.03 | Not Applicable |
Table 2: Efficacy of VU0453595 in the Social Interaction Task in PCP-Treated Mice [3]
| Treatment Group | N | Social Interaction Time (s) (Mean ± SEM) | Statistical Significance vs. PCP + Vehicle |
| Vehicle | 15 | 78.0 ± 6.9 | p < 0.05 |
| PCP + Vehicle | 15 | 53.5 ± 4.3 | - |
| PCP + VU0453595 (1 mg/kg) | 15 | 68.5 ± 5.1 | p < 0.05 |
| PCP + VU0453595 (3 mg/kg) | 15 | 72.1 ± 4.9 | p < 0.01 |
| PCP + VU0453595 (10 mg/kg) | 15 | 75.3 ± 5.5 | p < 0.001 |
| Vehicle + VU0453595 (10 mg/kg) | 16 | 79.2 ± 6.2 | Not Applicable |
Table 3: Efficacy of VU0453595 in Restoring Long-Term Depression (LTD) in Prefrontal Cortex (PFC) Slices from PCP-Treated Mice [3]
| Treatment Group | N | % fEPSP Slope Depression (Mean ± SEM) | Statistical Significance vs. PCP + CCh |
| Drug-Naïve + CCh (50 µM) | Not Specified | 31.0 ± 5.3 | p < 0.01 |
| PCP + CCh (50 µM) | 6 | -1.4 ± 7.6 | - |
| PCP + VU0453595 (10 µM) + CCh (50 µM) | 6 | 31.0 ± 5.3 | p < 0.01 |
Signaling Pathway
VU0453595 acts as a positive allosteric modulator of the M1 muscarinic receptor. Upon binding of acetylcholine, the M1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that is critical for neuronal plasticity and cognitive function.
Experimental Protocols
Phencyclidine (PCP) Induced Schizophrenia Mouse Model
This protocol establishes a widely used neurodevelopmental model of schizophrenia characterized by cognitive and social deficits.[3]
Materials:
-
Phencyclidine (PCP) hydrochloride
-
Sterile 0.9% saline
-
Male C57BL/6J mice (6-7 weeks old)
-
Standard animal housing and husbandry equipment
Procedure:
-
Dissolve PCP in sterile saline to a concentration of 1 mg/ml.
-
Administer PCP (10 mg/kg) or vehicle (saline) via subcutaneous (s.c.) injection once daily for 7 consecutive days.
-
Following the final injection, allow for a 7-day washout period before commencing behavioral testing or electrophysiological recordings.
Novel Object Recognition (NOR) Task
This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.[3][7]
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and tracking software
-
VU0453595
-
Vehicle solution (e.g., 10% Tween 80 in sterile water)
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 10 minutes.
-
Training (Familiarization): On day 2, place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.
-
Testing: On day 3, 30 minutes prior to the test, administer VU0453595 (1, 3, or 10 mg/kg, i.p.) or vehicle. Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5 minutes.
-
Data Analysis: Score the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it. Calculate the Recognition Index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Social Interaction Task
This task evaluates social withdrawal, a negative symptom of schizophrenia.[3]
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Age- and sex-matched unfamiliar "intruder" mouse
-
Video recording and tracking software
-
VU0453595
-
Vehicle solution
Procedure:
-
Habituation: Habituate the experimental mouse to the arena for 10 minutes on two consecutive days prior to testing.
-
Testing: On the test day, administer VU0453595 (1, 3, or 10 mg/kg, i.p.) or vehicle to the experimental mouse 30 minutes before the test. Place the experimental mouse in the arena. After a 5-minute habituation period, introduce an unfamiliar intruder mouse.
-
Recording: Record the social interaction for 10 minutes.
-
Data Analysis: Score the total time the experimental mouse spends in active social interaction with the intruder mouse. This includes sniffing, grooming, and following.
Electrophysiology: Long-Term Depression (LTD) in Prefrontal Cortex (PFC) Slices
This protocol assesses synaptic plasticity, which is thought to be disrupted in schizophrenia.[3]
Materials:
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Electrophysiology rig with amplifier and data acquisition system
-
Carbachol (CCh)
-
VU0453595
Procedure:
-
Slice Preparation: Anesthetize the mouse and decapitate. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut 300-400 µm thick coronal slices containing the prefrontal cortex using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from layer V pyramidal neurons in the PFC.
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
LTD Induction:
-
For the control group, apply 50 µM CCh for 10 minutes to induce muscarinic LTD (mLTD).
-
For the experimental group with PCP-treated mice, first perfuse the slice with 10 µM VU0453595 for 10 minutes, and then co-apply 50 µM CCh with VU0453595 for another 10 minutes.
-
-
Post-Induction Recording: Wash out the drugs and record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTD.
-
Data Analysis: Normalize the fEPSP slope to the baseline and express it as a percentage.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging with VU0455691
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in calcium imaging assays. The following protocols and data are intended to facilitate the study of M1 receptor activation and modulation in various cell-based systems.
Introduction
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cellular signaling. As a positive allosteric modulator, it enhances the response of the M1 receptor to its endogenous ligand, acetylcholine (ACh), or other orthosteric agonists. Calcium imaging is a widely used technique to measure the functional consequences of M1 receptor activation, as the receptor primarily signals through the Gq pathway, leading to an increase in intracellular calcium concentration. This document outlines the necessary protocols, expected quantitative data for related compounds, and the underlying signaling pathways for the effective use of this compound in your research.
Data Presentation: In Vitro Pharmacology of M1 Positive Allosteric Modulators
The following table summarizes the in vitro potency of this compound's close analog, VU0467319 (also known as VU319), and other relevant M1 PAMs in calcium mobilization assays. This data provides a reference for the expected efficacy and potency when using M1 PAMs.
| Compound | M1 PAM EC50 / IP (nM) | Assay System | Orthosteric Agonist | Reference |
| VU0467319 (VU319) | 492 | CHO cells expressing rat M1 receptor | Acetylcholine (EC20) | [1] |
| BQCA | 845 (inflection point) | CHO cells expressing human M1 receptor | Acetylcholine (3 nM) | [2] |
| VU0453595 | ~2140 | CHO cells expressing M1 receptor | Not specified | [3] |
| PF-06764427 | 30 | CHO cells expressing M1 receptor | Acetylcholine (EC20) | [2] |
| MK-7622 | 16 | CHO cells expressing M1 receptor | Acetylcholine (EC20) | [2] |
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. The diagram below illustrates this pathway and the modulatory role of this compound.
Caption: M1 receptor signaling pathway leading to calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
The following diagram outlines the general workflow for a calcium mobilization assay to assess the activity of this compound as an M1 PAM.
Caption: Workflow for a this compound calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor (CHO-M1).
-
Cell Culture Medium: Ham's F-12 Nutrient Mixture, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye extrusion.
-
This compound: Prepare a stock solution in DMSO.
-
Orthosteric Agonist: Acetylcholine (ACh) or Carbachol (CCh). Prepare fresh stock solutions in assay buffer.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
Protocol 1: Cell Culture and Plating
-
Culture CHO-M1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, detach the cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend them in fresh culture medium.
-
Plate the cells in black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate, or 10,000 to 20,000 cells per well for a 384-well plate.[4]
-
Incubate the plates overnight at 37°C.
Protocol 2: Calcium Mobilization Assay using Fluo-4 AM
-
Prepare Dye Loading Solution:
-
Thaw a vial of Fluo-4 AM and the 20% Pluronic F-127 solution at room temperature.
-
Prepare a 2X Fluo-4 AM working solution in assay buffer. For example, for a final concentration of 2 µM, prepare a 4 µM solution. Add an equal volume of 20% Pluronic F-127 to facilitate dye loading.[5]
-
Probenecid can be added to the dye loading solution to a final concentration of 2.5 mM to inhibit the activity of organic anion transporters.[5]
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the 2X Fluo-4 AM dye loading solution to each well as the initial plating volume (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[5]
-
After incubation, you can either proceed with a "no-wash" protocol or wash the cells once with assay buffer to remove excess dye. For many commercial kits, a wash step is not required.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the orthosteric agonist (e.g., ACh) at a concentration that will yield an EC20 response (the concentration that gives 20% of the maximal response). This concentration needs to be empirically determined for your specific cell line and assay conditions.
-
-
Assay Execution and Data Acquisition:
-
This part of the protocol is typically performed using an automated fluorescence plate reader such as a FLIPR (Fluorometric Imaging Plate Reader) or a FlexStation.
-
Place the cell plate and the compound/agonist plates into the instrument.
-
Set the instrument to first add the this compound solution to the cell plate and pre-incubate for a defined period (e.g., 1.5-2.5 minutes).[5]
-
Following the pre-incubation, the instrument should add the EC20 concentration of the orthosteric agonist.
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the addition of the agonist.[4] The kinetic response is typically recorded for 60-120 seconds.
-
Data Analysis
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Normalize the fluorescence response to the baseline fluorescence before agonist addition.
-
To determine the potentiation by this compound, plot the agonist-induced fluorescence response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value of this compound's potentiation.
-
Alternatively, to determine the fold-shift in agonist potency, perform full concentration-response curves for the orthosteric agonist in the absence and presence of a fixed concentration of this compound.
Conclusion
These application notes provide a framework for conducting calcium imaging experiments with the M1 PAM this compound. By following these protocols, researchers can effectively characterize the modulatory effects of this compound on M1 muscarinic receptor signaling. It is recommended to optimize cell density, dye loading conditions, and agonist concentrations for your specific experimental setup to ensure robust and reproducible results.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Assay Kit [bdbiosciences.com]
- 5. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of VU0455691
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0455691 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). M1 receptors are highly expressed in cognitive centers of the brain, such as the cerebral cortex and hippocampus, and play a crucial role in learning and memory.[1] As a PAM, this compound is designed to enhance the signal of the endogenous neurotransmitter, acetylcholine, at the M1 receptor, rather than directly activating the receptor itself. This mechanism is believed to offer a more nuanced modulation of cholinergic signaling, potentially improving cognitive function with a lower risk of the side effects associated with direct M1 receptor agonists.[2]
These application notes provide a framework for assessing the in vivo efficacy of this compound in preclinical rodent models. The focus is on behavioral assays that evaluate different aspects of learning and memory, which are key translational endpoints for cognitive enhancers. While specific in vivo data for this compound is not yet widely published, the protocols provided are based on established methods used for other M1 PAMs with similar mechanisms of action, such as VU0486846.[3]
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, potentiated by a PAM like this compound, primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression, which are fundamental to learning and memory.[1][4][5][6]
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for evaluating the efficacy of a novel compound like this compound involves several key stages, from initial compound preparation and administration to behavioral testing and subsequent data analysis.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Troubleshooting VU0455691 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0455691. The information below addresses common solubility issues encountered when preparing aqueous solutions of this compound for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: I am observing precipitation when diluting my DMSO stock of this compound into my aqueous experimental buffer. What is causing this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The high concentration of the compound in the DMSO stock solution can become supersaturated when introduced to the aqueous environment, leading to the compound falling out of solution. The final concentration of DMSO in your aqueous solution can also affect solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][4]
Q4: How can I improve the solubility of this compound in my aqueous working solution?
A4: To improve the solubility and prevent precipitation, consider the following strategies:
-
Optimize the final DMSO concentration: While minimizing the final DMSO concentration is often desirable to reduce potential solvent effects on the experiment, a slightly higher concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility.
-
Adjust the pH of the aqueous buffer: The solubility of a compound can be pH-dependent if it has ionizable groups. Experimenting with a pH range around the physiological pH of 7.4 may help improve solubility.
-
Incorporate a suitable surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Use sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to disperse the compound and facilitate dissolution.
-
Gentle warming: In some cases, gently warming the solution to 37°C may aid in dissolution. However, the thermal stability of this compound should be considered.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in the working solution. |
| Insufficient mixing. | Vortex or sonicate the solution immediately after adding the DMSO stock. |
| Buffer composition. | Test different buffer systems (e.g., PBS, HBSS, TRIS-HCl). |
Issue: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Step |
| Compound is not stable in the aqueous solution. | Prepare fresh working solutions immediately before each experiment. |
| Temperature fluctuations. | Store the working solution at a constant temperature. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound to achieve a final concentration of 10 mM.
-
Dissolve the Compound: Vortex the solution and/or sonicate in a water bath until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for Preparing a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Dilution: In a sterile tube, add the desired volume of your experimental aqueous buffer.
-
Add Stock Solution: While vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution to achieve the final 10 µM concentration. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of buffer. This will result in a final DMSO concentration of 0.1%.
-
Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Data Presentation
The following table provides an illustrative example of how the solubility of a compound like this compound might be characterized in different solvent systems. Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
| Solvent System | Maximum Solubility (Estimated) | Observations |
| 100% DMSO | > 50 mM | Readily soluble |
| 100% Ethanol | ~ 10 mM | Soluble with warming |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 µM | Practically insoluble |
| PBS with 0.1% DMSO | ~ 10-20 µM | Soluble, may precipitate at higher concentrations |
| PBS with 0.5% DMSO | ~ 50-100 µM | Improved solubility |
| PBS with 0.1% Tween® 80 | ~ 5 µM | Slight improvement in solubility |
Visualizations
Signaling Pathway
This compound is an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[5] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, couples to Gq/11 G-proteins. This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. As an antagonist, this compound blocks this signaling pathway.
Caption: M1 mAChR Antagonism by this compound
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a working solution of this compound from a solid compound.
Caption: Workflow for this compound Solution Preparation
References
Technical Support Center: Optimizing VU0455691 Concentration for Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike a direct agonist, a PAM does not activate the receptor on its own. Instead, it binds to a different site on the receptor (an allosteric site) and enhances the receptor's response to its natural ligand, acetylcholine.[3][4] The M1 receptor is a G-protein coupled receptor that, upon activation, primarily couples to Gq protein, initiating a signaling cascade involving phospholipase C (PLC), inositol (B14025) trisphosphate (IP3), and an increase in intracellular calcium.[5][6] This pathway is known to be involved in processes such as neuronal differentiation and survival.[7][8]
Q2: What is the recommended starting concentration range for this compound in primary neuron cultures?
A2: The optimal concentration of this compound for your specific primary neuron culture and experimental endpoint should be determined empirically. A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 10 nM to 10 µM. This range is broad enough to capture both the potentiation effects and any potential cytotoxicity at higher concentrations.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in cell culture-grade DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture medium?
A4: The stability of compounds in aqueous solutions like cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[4][9][10][11] It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term incubation is required, the stability of the compound under your specific experimental conditions should be validated, for example, by using analytical methods like HPLC.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my primary neurons.
| Possible Cause | Suggested Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 30 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Insufficient Acetylcholine | As a PAM, this compound requires the presence of an orthosteric agonist like acetylcholine to exert its effect. Primary neuron cultures may have varying levels of endogenous acetylcholine. Consider co-application with a low concentration of an M1 receptor agonist (e.g., carbachol) to enhance the potentiating effect of this compound. |
| Poor Neuronal Health | The health of the primary neuron culture is critical for observing a response. Ensure your cultures are healthy with well-developed processes before starting the experiment. Refer to the "General Primary Neuron Culture Troubleshooting" section below. |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Problem 2: Observed Cytotoxicity or Decreased Neuronal Viability.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | High concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., LDH or Calcein AM/Ethidium Homodimer-1 staining) to determine the toxic concentration range of this compound for your neurons. Use concentrations below the toxic threshold for your functional assays. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture medium is kept to a minimum (ideally ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect on your cells. |
| Over-activation of M1 Receptor | Excessive stimulation of the M1 receptor can lead to excitotoxicity.[2] If you are co-applying an agonist, try reducing its concentration or the concentration of this compound. |
Problem 3: High Variability Between Experimental Replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Plating Density | Uneven cell density can lead to variability in responses. Ensure you have a single-cell suspension and plate the neurons evenly across all wells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells for experiments and instead fill them with sterile PBS or water to maintain humidity. |
| Inconsistent Compound Addition | Ensure accurate and consistent pipetting of this compound to all wells. |
General Primary Neuron Culture Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability After Plating | Rough dissociation procedure. | Use a gentle enzymatic digestion (e.g., papain instead of trypsin) and mechanical trituration. Keep cells and reagents cold during the dissection process.[12] |
| Poor quality of reagents or cultureware. | Use high-quality, cell culture-tested reagents and plates. Ensure proper coating of culture surfaces with substrates like Poly-D-Lysine or Laminin.[13] | |
| Cell Clumping | Incomplete dissociation of tissue. | Ensure a single-cell suspension is achieved before plating. |
| Substrate degradation or uneven coating. | Use Poly-D-Lysine which is more resistant to degradation. Ensure the entire well surface is evenly coated.[13] | |
| Glial Cell Overgrowth | Contamination with proliferating glial cells. | Use a serum-free culture medium like Neurobasal with B-27 supplement.[12][13] If necessary, a low concentration of an anti-mitotic agent like Ara-C can be used, but be aware of potential neurotoxicity.[13] |
Quantitative Data Summary
The following tables provide example data for this compound. Note: This data is illustrative and the user should generate their own dose-response curves for their specific experimental conditions.
Table 1: Example Dose-Response of this compound on Neurite Outgrowth in Primary Cortical Neurons.
| This compound Concentration (µM) | Average Neurite Length (µm) | Standard Deviation (µm) |
| 0 (Vehicle Control) | 150 | 25 |
| 0.01 | 175 | 30 |
| 0.1 | 250 | 40 |
| 1 | 350 | 55 |
| 10 | 200 | 60 |
| 30 | 120 | 45 |
Table 2: Example Cytotoxicity of this compound in Primary Hippocampal Neurons (24-hour exposure).
| This compound Concentration (µM) | % Cell Viability (relative to vehicle) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5 |
| 1 | 98 | 6 |
| 5 | 95 | 7 |
| 10 | 85 | 10 |
| 20 | 60 | 12 |
| 50 | 25 | 8 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Neurite Outgrowth
Objective: To determine the EC50 of this compound for promoting neurite outgrowth in primary neuron cultures.
Materials:
-
Primary neurons (e.g., cortical or hippocampal)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Culture plates (e.g., 96-well, coated with Poly-D-Lysine/Laminin)
-
This compound stock solution (10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/Blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% goat serum)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating: Plate primary neurons at an optimal density (e.g., 10,000-20,000 cells/well in a 96-well plate) and allow them to adhere and extend initial processes for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed plating medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a vehicle-only control (containing the same final concentration of DMSO).
-
Treatment: Carefully replace the existing medium with the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours) at 37°C and 5% CO2.
-
Immunostaining: a. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize and block the cells for 1 hour at room temperature. d. Incubate with the primary antibody against β-III tubulin overnight at 4°C. e. Wash three times with PBS. f. Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light. g. Wash three times with PBS.
-
Imaging and Analysis: a. Acquire images using a high-content imaging system or fluorescence microscope. b. Use image analysis software to quantify the total neurite length per neuron. c. Plot the average neurite length against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Assessing the Cytotoxicity of this compound
Objective: To determine the cytotoxic concentration (LC50) of this compound in primary neuron cultures.
Materials:
-
Primary neurons
-
Plating medium
-
Culture plates (96-well, coated)
-
This compound stock solution
-
Cytotoxicity assay kit (e.g., LDH release assay or a live/dead staining kit like Calcein AM/Ethidium Homodimer-1)
-
Plate reader (for LDH assay) or fluorescence microscope (for live/dead staining)
Procedure:
-
Cell Plating: Plate primary neurons as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in pre-warmed plating medium to achieve a range of concentrations, including those higher than the expected effective concentration (e.g., 1 µM to 100 µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of glutamate (B1630785) or a detergent).
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Cytotoxicity Measurement:
-
For LDH Assay: Follow the manufacturer's instructions to measure the amount of lactate (B86563) dehydrogenase released into the culture medium.
-
For Live/Dead Staining: Follow the manufacturer's protocol for staining the cells with Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
-
Data Analysis:
-
LDH Assay: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.
-
Live/Dead Staining: Quantify the number of live and dead cells in each well. Calculate the percentage of viable cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the LC50.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity in Rat Primary Neurons through the Cellular Oxidative Stress Induced by the Turn Formation at Positions 22 and 23 of Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide =99.5 GC,cellculture plant 67-68-5 [sigmaaldrich.com]
- 4. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide (DMSO) Cell culture grade [itwreagents.com]
- 6. mdpi.com [mdpi.com]
- 7. gen.store [gen.store]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of minodronic acid in aqueous solution for parenteral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative and semi-quantitative measurements of axonal degeneration in tissue and primary neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
VU0455691 Technical Support Center: Preventing Degradation in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of the M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), VU0455691, in experimental buffers. As specific stability data for this compound is not extensively published, this guide offers general protocols, troubleshooting advice, and illustrative data to help you design and execute your own stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to assess the stability of this compound in my experimental buffer?
A1: The stability of this compound is paramount for obtaining reliable and reproducible experimental results. If the compound degrades in your buffer, its effective concentration will decrease over time, potentially leading to an underestimation of its potency (e.g., EC50 values). Degradation products could also interfere with your assay or exhibit off-target effects.
Q2: What are the common causes of small molecule degradation in aqueous solutions?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a buffer solution. The main chemical degradation pathways include hydrolysis, oxidation, and photolysis.[1] The rate of these reactions is often influenced by the pH, temperature, and presence of light or oxidizing agents in the buffer.[1]
Q3: I have no prior stability data for this compound. Where should I begin?
A3: When stability data is unavailable, a good starting point is to perform a preliminary stability screen. This involves incubating this compound in a few common buffers at different pH values (e.g., pH 5, 7.4, and 9) and temperatures (e.g., room temperature and 37°C) for a set period (e.g., 24 hours). The remaining concentration of this compound can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: How should I prepare my stock solution of this compound for stability studies?
A4: To ensure the long-term stability of this compound, it is crucial to adhere to recommended storage and handling conditions.[2] For stock solutions, use a suitable solvent like DMSO and store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] When preparing working solutions, dilute the stock solution into your experimental buffer immediately before use.
Experimental Protocols
Protocol 1: Preliminary Stability Screen of this compound
This protocol is designed to quickly assess the stability of this compound under various buffer conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffers: Prepare a panel of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Prepare Working Solutions: Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the working solutions at two different temperatures: room temperature (RT, ~25°C) and physiological temperature (37°C). Protect samples from light to minimize photolytic degradation.
-
Sampling: Take aliquots at an initial time point (T=0) and after 24 hours (T=24).
-
Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile (B52724) to each aliquot.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent this compound compound.
-
Calculation: Calculate the percentage of this compound remaining at T=24 relative to T=0.
Illustrative Data:
| Buffer (pH) | Temperature (°C) | % this compound Remaining (24h) | Stability Assessment |
| 5.0 | 25 | 98.2% | Stable |
| 5.0 | 37 | 95.5% | Stable |
| 7.4 | 25 | 96.8% | Stable |
| 7.4 | 37 | 85.1% | Moderate Degradation |
| 9.0 | 25 | 88.3% | Moderate Degradation |
| 9.0 | 37 | 62.7% | Significant Degradation |
Protocol 2: Kinetic Stability Study of this compound
This protocol is for determining the degradation rate of this compound in a specific buffer.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., your specific assay buffer).
-
Prepare Working Solution: Dilute the this compound stock solution into the buffer to the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution under the desired conditions (e.g., 37°C), protected from light.
-
Time-Course Sampling: Take aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Quenching: Quench each aliquot immediately with an equal volume of cold acetonitrile.
-
Analysis: Analyze all samples by HPLC to quantify the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your buffer.
Illustrative Data:
| Time (hours) | % this compound Remaining (pH 7.4, 37°C) |
| 0 | 100.0% |
| 1 | 98.5% |
| 2 | 96.2% |
| 4 | 92.1% |
| 8 | 85.1% |
| 12 | 78.5% |
| 24 | 60.3% |
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway with a Positive Allosteric Modulator (PAM).
Caption: Experimental Workflow for a Preliminary Stability Screen.
References
Technical Support Center: Addressing Off-Target Effects of VU0455691 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and addressing potential off-target effects of VU0455691, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orthosteric antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Its primary mechanism of action is to bind to the M1 receptor and block the binding of the endogenous agonist, acetylcholine, thereby inhibiting downstream signaling pathways.
Q2: What are the initial signs of potential off-target effects in my cellular assays with this compound?
A2: Common indicators of potential off-target effects include:
-
Inconsistent results with other M1 antagonists: Using a structurally different M1 antagonist results in a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen with M1 receptor knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR-Cas9).
-
High concentration required for effect: The effective concentration of this compound in your assay is significantly higher than its known biochemical potency for the M1 receptor.
-
Unexpected cellular toxicity: Significant cell death or morphological changes are observed at concentrations where specific M1 antagonism is expected.
Q3: How can I proactively minimize off-target effects when using this compound?
A3: To minimize off-target effects, it is crucial to:
-
Perform dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
-
Use appropriate controls: Include a negative control (e.g., a structurally similar but inactive analog, if available) and a positive control (a known M1 antagonist with a different chemical scaffold).
-
Employ orthogonal assays: Confirm your findings using different experimental approaches that measure the same biological endpoint.
-
Validate with genetic approaches: Use techniques like siRNA or CRISPR-Cas9 to confirm that the observed phenotype is indeed M1 receptor-dependent.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides actionable solutions.
Issue 1: Observed phenotype is not consistent with M1 receptor antagonism.
-
Potential Cause: The observed effect may be due to the inhibition of another muscarinic receptor subtype or an unrelated off-target protein.
-
Solution:
-
Review Selectivity Data: Compare the concentration of this compound used in your assay with its known selectivity profile (see Table 1).
-
Use Subtype-Specific Antagonists: Employ antagonists with known selectivity for other muscarinic receptor subtypes (M2-M5) to see if they replicate the observed phenotype.
-
Perform Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to silence the M1 receptor. If the phenotype persists, it is likely an off-target effect.
-
Issue 2: Unexpected cell toxicity or morphological changes are observed.
-
Potential Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular stress.
-
Solution:
-
Determine the Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound is toxic to your specific cell line.
-
Titrate the Compound: Conduct a dose-response experiment to find the lowest concentration that produces the desired on-target effect without causing significant toxicity.
-
Compare with Other M1 Antagonists: Assess if other M1 antagonists induce similar toxicity at their effective concentrations.
-
Quantitative Data
Table 1: Potency and Selectivity of this compound
| Target | Potency (pIC50) | Potency (IC50) | Fold Selectivity vs. M1 |
| hM1 | 6.64 | 0.23 µM (230 nM) | - |
| hM2 | < 5.0 | > 10 µM | > 43-fold |
| hM3 | < 5.0 | > 10 µM | > 43-fold |
| hM4 | < 5.0 | > 10 µM | > 43-fold |
| hM5 | < 5.0 | > 10 µM | > 43-fold |
Data from Melancon BJ, et al. Bioorg Med Chem Lett. 2012;22(15):5035-5040.
Experimental Protocols
Calcium Flux Assay for M1 Receptor Antagonism
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by an M1 receptor agonist.
Materials:
-
CHO-K1 cells stably expressing the human M1 receptor
-
This compound
-
M1 receptor agonist (e.g., Carbachol)
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed CHO-K1-hM1 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.
-
Dye Loading: Remove the culture medium and add 20 µL of Fluo-4 AM loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 5 µL of this compound at various concentrations to the assay plate. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of an EC80 concentration of the M1 agonist (e.g., Carbachol) to each well.
-
Fluorescence Reading: Immediately measure the fluorescence intensity using a FLIPR or a similar instrument with excitation at 485 nm and emission at 525 nm.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of the antagonist.
Radioligand Binding Assay for Muscarinic Receptors
This assay directly measures the binding of this compound to the M1 receptor and can be adapted for other muscarinic receptor subtypes to determine selectivity.
Materials:
-
Cell membranes expressing the target muscarinic receptor subtype
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
GF/B filter plates
-
Scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes, [3H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki value using the Cheng-Prusoff equation.
Beta-Arrestin Recruitment Assay
This assay can be used as an orthogonal approach to confirm M1 receptor antagonism and to investigate potential biased signaling.
Materials:
-
Cells co-expressing the M1 receptor fused to a reporter fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound
-
M1 receptor agonist
-
Substrate for the complemented enzyme
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Addition: Add this compound at various concentrations to the plate and incubate.
-
Agonist Addition: Add an EC80 concentration of the M1 agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme complementation.
-
Substrate Addition and Signal Detection: Add the enzyme substrate and measure the resulting luminescent or fluorescent signal.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of agonist-induced β-arrestin recruitment.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
Technical Support Center: Troubleshooting VU0455691 Activity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering a lack of activity with VU0455691 in the expected dose range. This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), and its activity is contingent on specific experimental conditions.
Troubleshooting Guide: this compound Not Showing Activity
If this compound is not demonstrating activity in your experiments, a systematic approach to troubleshooting is recommended. Follow the steps outlined in the workflow below to identify potential issues.
Step 1: Verify Compound Integrity and Solubility
Question: Could there be an issue with the this compound compound itself?
Answer: Yes, the integrity and solubility of the compound are critical.
-
Purity and Storage: Confirm the purity of your this compound stock. Improper storage (e.g., exposure to light or moisture) can lead to degradation. It is advisable to use a fresh, validated batch of the compound if degradation is suspected.
-
Solubility: this compound, like many small molecules, may have limited aqueous solubility.
-
Recommended Solvent: Typically, a stock solution is prepared in a non-aqueous solvent such as DMSO.
-
Precipitation: Visually inspect your final assay buffer for any signs of compound precipitation after adding the this compound stock. Precipitation will significantly lower the effective concentration.
-
Solubility Test: If you suspect solubility issues, perform a simple solubility test at the highest concentration used in your assay.
-
| Parameter | Recommendation |
| Storage | Store as per manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. |
| Stock Solution Solvent | High-quality, anhydrous DMSO is recommended. |
| Final Assay Solvent Conc. | Keep the final concentration of the organic solvent (e.g., DMSO) in the assay low (typically <0.5%) to avoid solvent-induced artifacts. |
Step 2: Review Assay Conditions
Question: How can I be sure my assay is set up correctly to detect M1 receptor activation?
Answer: The general assay conditions must be optimal for the cell type and the specific readout being measured.
-
Assay Type: Common assays for M1 mAChR activation include calcium mobilization assays, inositol (B14025) phosphate (B84403) (IP1) accumulation assays, and downstream signaling readouts like ERK phosphorylation. Ensure your chosen assay is appropriate and has been validated in your cell system.
-
Cell Seeding Density: The number of cells seeded per well can impact the magnitude of the response. Optimize cell density to ensure a robust signal window.
-
Incubation Times: Review the incubation times for compound treatment and agonist stimulation. These should be optimized for your specific assay. For calcium mobilization, pre-incubation with the PAM is typically short (minutes).[1]
-
Positive Control: Always include a known M1 receptor agonist (e.g., carbachol, acetylcholine) as a positive control to confirm that the receptor is expressed and functional in your cells.
Step 3: Check PAM-Specific Parameters
Question: I'm seeing a response with my positive control agonist, but not with this compound. What could be wrong?
Answer: As a positive allosteric modulator, this compound's activity is dependent on the presence of an orthosteric agonist.
-
Orthosteric Agonist Concentration: The key to observing PAM activity is the co-application with a sub-maximal concentration of an M1 agonist.
-
An EC20 (the concentration of agonist that produces 20% of its maximal effect) is commonly used.[1][2]
-
If the agonist concentration is too high (saturating), there will be no window for potentiation by the PAM.
-
If the agonist concentration is too low or absent, the PAM may not show activity, especially if it has low intrinsic agonism.
-
-
Expected Dose Range for this compound: Based on data from structurally related M1 PAMs, the expected active concentration range for this compound is likely in the sub-micromolar to low micromolar range. A wide concentration-response curve should be tested, for instance, from 10 nM to 30 µM.
| Compound (Related M1 PAMs) | Reported EC50 (Potentiation) |
| VU0467319 | 492 nM[2] |
| VU0486846 | 310 nM[3] |
| VU0453595 | 2140 nM[4] |
-
Intrinsic Agonism: Some M1 PAMs exhibit weak agonist activity at high concentrations. However, this compound may have minimal to no intrinsic agonism, meaning it will be inactive in the absence of an orthosteric agonist.[2][3]
Step 4: Assess Cell System Health
Question: Could my cells be the source of the problem?
Answer: Yes, the health and characteristics of your cell line are fundamental.
-
M1 Receptor Expression: Confirm that your cell line expresses sufficient levels of the M1 mAChR. Low or absent receptor expression will result in a lack of response. Expression levels can be verified by qPCR, Western blot, or radioligand binding assays.
-
Cell Viability: Ensure that the cells are healthy and viable. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity from the compound or other assay components.
-
Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling efficiency can change with excessive passaging.
Step 5: Re-evaluate Data Analysis
Question: Is it possible I am misinterpreting my data?
Answer: A careful review of your data analysis is a crucial final step.
-
Data Normalization: Ensure that your data is correctly normalized. For PAM activity, data is often normalized to the response of the orthosteric agonist alone.
-
Curve Fitting: Use an appropriate non-linear regression model to fit your concentration-response data. A sigmoidal dose-response (variable slope) model is typically used.
-
Statistical Significance: Ensure that you have an adequate number of replicates to determine statistical significance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding enhances the receptor's response to ACh.
Q2: Does this compound have activity on its own? A2: Many M1 PAMs have weak or no intrinsic agonist activity. Therefore, this compound may not activate the M1 receptor in the absence of an orthosteric agonist like acetylcholine or carbachol.[2][3] Its primary role is to potentiate the effect of such an agonist.
Q3: What is a typical experimental protocol to test this compound activity? A3: A common method is a cell-based calcium mobilization assay using a cell line stably expressing the human M1 mAChR.
Experimental Protocols
Calcium Mobilization Assay Protocol
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human M1 mAChR into black-walled, clear-bottom 96-well plates at an optimized density. Allow cells to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare a concentration-response curve of this compound in assay buffer. Also, prepare a solution of an orthosteric agonist (e.g., acetylcholine) at a 2X concentration corresponding to its EC20.
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 1.5-2 minutes).[1]
-
Add the 2X EC20 agonist solution to the wells.
-
Measure the fluorescence signal over time (typically 60-120 seconds).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each well. Normalize the data and fit a concentration-response curve to determine the EC50 of potentiation.
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
References
- 1. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of VU0455691 Analogs
Welcome to the technical support center for researchers working on VU0455691 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of central nervous system (CNS) active compounds. Our goal is to help you optimize your experimental workflow and improve the blood-brain barrier (BBB) penetration of your novel molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in vitro but no efficacy in vivo. What could be the primary reason?
A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB). While your analog may be highly effective at its target, if it cannot reach the brain in sufficient concentrations, it will not produce a therapeutic effect in vivo. Other factors to consider include rapid metabolism or significant plasma protein binding.
Q2: What are the key physicochemical properties I should focus on to improve the BBB penetration of my this compound analogs?
A2: To enhance BBB penetration, it is crucial to optimize the physicochemical properties of your analogs. Key parameters to consider include:
-
Lipophilicity (clogP): A clogP value in the range of 1.5-3.5 is generally considered optimal for passive diffusion across the BBB.[1] Highly lipophilic compounds may have increased binding to plasma proteins and be more susceptible to metabolism.
-
Polar Surface Area (PSA): A lower PSA (ideally < 75 Ų) is associated with better BBB penetration.
-
Molecular Weight (MW): Smaller molecules (ideally < 450 Da) tend to cross the BBB more readily.[2]
-
Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors (HBD ≤ 3) and acceptors (HBA ≤ 7) is generally favorable.
-
pKa: The ionization state of your compound at physiological pH (7.4) is critical. A neutral or slightly basic compound is often preferred.
Q3: How can I quickly screen my this compound analogs for potential BBB penetration?
A3: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro assay that can predict passive diffusion across the BBB.[3][4] It is a cost-effective and rapid method to rank-order your compounds and prioritize those with a higher likelihood of CNS penetration for further, more complex studies.
Q4: My compound is a substrate for P-glycoprotein (P-gp). What does this mean for its BBB penetration?
A4: P-glycoprotein (P-gp) is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain and back into the bloodstream.[3][5] If your this compound analog is a P-gp substrate, its brain concentration will likely be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.
Troubleshooting Guides
Problem 1: Low Permeability in In Vitro BBB Models (e.g., hCMEC/D3 Transwell Assay)
| Possible Cause | Troubleshooting Step |
| Low TEER values in the hCMEC/D3 monolayer | Ensure proper cell seeding density and culture conditions. Co-culture with astrocytes or pericytes can enhance barrier tightness and increase Transendothelial Electrical Resistance (TEER) values.[6][7] |
| High efflux ratio | Your compound may be a substrate for efflux transporters like P-gp. Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar) to confirm.[3] A significant increase in permeability in the presence of the inhibitor suggests that efflux is a major issue. |
| Compound instability in assay buffer | Assess the stability of your compound in the assay medium over the time course of the experiment. Degradation can lead to an underestimation of permeability. |
| High plasma protein binding | If you are using serum in your assay, high binding to plasma proteins can reduce the free fraction of the compound available for transport. Consider conducting the assay in a protein-free buffer. |
Problem 2: Low Brain-to-Plasma Ratio (Kp) in In Vivo Rodent Studies
| Possible Cause | Troubleshooting Step |
| High plasma protein binding | Measure the unbound fraction of your compound in plasma (fu,plasma). A low free fraction will limit the amount of drug available to cross the BBB. |
| Rapid metabolism | Assess the metabolic stability of your compound in liver microsomes. High clearance will lead to low systemic exposure and consequently, low brain concentrations. |
| Active efflux at the BBB | If your in vitro data suggests P-gp substrate liability, this is likely a major contributor to low in vivo brain penetration. |
| Poor intrinsic permeability | The physicochemical properties of your compound may not be optimal for passive diffusion across the BBB. Re-evaluate the structure-activity relationship (SAR) with a focus on reducing PSA and optimizing lipophilicity. |
Quantitative Data Summary
| Parameter | Guideline for Good BBB Penetration |
| Molecular Weight (MW) | < 450 Da |
| clogP | 1.5 - 3.5 |
| Polar Surface Area (PSA) | < 75 Ų |
| Hydrogen Bond Donors (HBD) | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 |
| pKa (for bases) | 7.5 - 10.5 |
| In vitro Permeability (Pe) in PAMPA-BBB | > 4 x 10⁻⁶ cm/s |
| Efflux Ratio (ER) in cell-based assays | < 2 |
| Brain-to-Plasma Ratio (Kp) | > 0.5 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | > 0.3 |
Detailed Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol describes a standard method for assessing the permeability of this compound analogs across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer.
Materials:
-
hCMEC/D3 cells
-
Endothelial Cell Basal Medium supplemented with growth factors
-
Rat tail collagen type I
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Test compound (this compound analog) and control compounds (e.g., caffeine (B1668208) for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS for compound quantification
Methodology:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with rat tail collagen I (50 µg/mL in sterile water) and allow to dry overnight in a sterile hood.
-
Cell Seeding: Seed hCMEC/D3 cells onto the coated inserts at a density of 2.5 x 10⁴ cells/cm². Culture the cells until a confluent monolayer is formed (typically 3-4 days).
-
TEER Measurement: Measure the Transendothelial Electrical Resistance (TEER) to assess the integrity of the cell monolayer. TEER values should be stable and typically >30 Ω·cm² before starting the permeability experiment.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol outlines a basic procedure to determine the brain-to-plasma concentration ratio (Kp) of a this compound analog in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (this compound analog) formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Dosing syringes and needles
-
Anesthesia
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer
-
Homogenizer
-
LC-MS/MS for compound quantification
Methodology:
-
Dosing: Administer the test compound to the mice via the desired route (e.g., intravenous or oral administration).
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice.
-
Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Brain Collection: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature. Excise the brain and weigh it.
-
Sample Processing:
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
Process both plasma and brain homogenate samples (e.g., by protein precipitation with acetonitrile) to extract the compound.
-
-
Quantification: Analyze the concentration of the test compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the brain-to-plasma ratio (Kp) as follows: Kp = Cbrain / Cplasma Where Cbrain is the concentration of the compound in the brain (ng/g) and Cplasma is the concentration in the plasma (ng/mL).
Visualizations
Caption: A typical experimental workflow for assessing the BBB penetration of novel CNS drug candidates.
Caption: A troubleshooting guide for addressing low in vitro BBB permeability of this compound analogs.
Caption: A simplified signaling pathway illustrating the journey of a this compound analog to its CNS target.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]
- 3. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VU0455691 Administration for Consistent Behavioral Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable behavioral results with the M1 positive allosteric modulator (PAM), VU0455691.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral outcomes between subjects. | Inconsistent Drug Formulation: this compound may not be fully solubilized or may precipitate out of solution, leading to inaccurate dosing. | Ensure a homogenous solution by following a consistent formulation protocol. Use a vehicle known to effectively solubilize this compound, such as 10% Tween 80. Prepare fresh formulations for each experiment to minimize degradation or precipitation. |
| Variable Drug Administration: Inconsistent injection volumes or techniques (e.g., intraperitoneal vs. subcutaneous injection depth) can alter absorption rates. | Use precise, calibrated equipment for all administrations. Ensure all personnel are trained on a standardized administration protocol. For intraperitoneal injections, ensure consistent needle placement to avoid injection into organs or adipose tissue. | |
| Pharmacokinetic Variability: Individual differences in metabolism and clearance can lead to different brain concentrations of the compound. | Consider a within-subjects design where each animal serves as its own control. If using a between-subjects design, increase the sample size to account for individual variability. | |
| Unexpected or adverse behavioral effects (e.g., seizures, hyperactivity). | Excessive M1 Receptor Activation: Some M1 PAMs, particularly those with agonist activity ("ago-PAMs"), can over-activate the M1 receptor, leading to adverse effects.[1][2] | Reduce the dose of this compound. It is crucial to perform a dose-response study to identify the optimal therapeutic window that maximizes the desired behavioral effect while minimizing adverse events.[3] |
| Off-Target Effects: Although this compound is reported to be selective, high concentrations may lead to interactions with other receptors. | Use the lowest effective dose. Confirm the observed behavioral phenotype is M1-dependent by using M1 receptor knockout mice or by co-administering a selective M1 antagonist. | |
| Lack of a clear behavioral effect. | Insufficient Brain Exposure: The compound may not be reaching the central nervous system in sufficient concentrations to exert its effect. | Verify the administration route and vehicle are appropriate for achieving CNS penetration. While some M1 PAMs have shown efficacy with intraperitoneal and oral administration, direct CNS delivery methods could be considered for mechanistic studies.[4] |
| Inappropriate Behavioral Paradigm: The chosen behavioral test may not be sensitive to the cognitive-enhancing effects of this compound. | Select behavioral assays that have been previously validated to be sensitive to M1 receptor modulation, such as the novel object recognition test. | |
| Timing of Administration: The behavioral test may be conducted at a time point that does not align with the peak brain concentration of the compound. | Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) in the brain for your specific administration route and vehicle. Time the behavioral testing to coincide with the expected peak in brain exposure. |
Frequently Asked Questions (FAQs)
???+ question "What is the recommended vehicle for administering this compound?"
???+ question "What are the typical routes of administration for this compound in behavioral studies?"
???+ question "How can I be sure that the observed behavioral effects are due to M1 receptor modulation?"
???+ question "What is the difference between an M1 PAM and an M1 'ago-PAM', and why is it important?"
Experimental Protocols & Data
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity.
Caption: M1 Receptor Signaling Pathway.
General Experimental Workflow for Behavioral Studies
A systematic approach is crucial for obtaining reliable data. The following workflow outlines the key steps for a typical behavioral experiment with this compound.
Caption: Experimental Workflow.
Troubleshooting Decision Tree
When faced with inconsistent results, this decision tree can help identify and resolve the underlying issue.
Caption: Troubleshooting Decision Tree.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-targeted polymeric nanoparticles: in vivo evidence of different routes of administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: M1 Positive Allosteric Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M1 positive allosteric modulators (PAMs), specifically addressing the issue of tachyphylaxis, or rapid desensitization, during prolonged experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern in prolonged experiments with M1 PAMs?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of M1 PAMs, this means that the desired potentiation of the M1 muscarinic acetylcholine (B1216132) receptor's response to acetylcholine (ACh) diminishes over time, even with continuous application of the PAM. This is a significant concern in prolonged experiments as it can lead to a loss of efficacy and misinterpretation of results.
Q2: What is the primary cause of tachyphylaxis observed with some M1 PAMs?
A2: The primary driver of tachyphylaxis for M1 PAMs is often the intrinsic agonist activity of the compound. M1 PAMs can be broadly categorized into two types:
-
Ago-PAMs: These compounds not only potentiate the effect of the endogenous agonist (ACh) but also possess intrinsic agonist activity, meaning they can activate the M1 receptor directly, even in the absence of ACh.[1][2]
-
Pure-PAMs: These compounds only enhance the receptor's response to ACh and have minimal to no intrinsic agonist activity.[1][3]
Prolonged exposure to ago-PAMs can lead to overstimulation of the M1 receptor, triggering the cell's natural desensitization mechanisms.[1]
Q3: What are the cellular mechanisms underlying M1 receptor desensitization?
A3: M1 receptor desensitization is a multi-step process initiated by prolonged or excessive receptor activation. The key steps include:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated M1 receptor.[4]
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins, which bind to the receptor.[4][5]
-
G Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the M1 receptor to its downstream G proteins (primarily Gq/11), thereby dampening the signaling cascade.[6]
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.[7] This removes the receptor from the cell surface, further reducing its ability to respond to stimuli.
-
Downregulation: Following internalization, receptors can be either recycled back to the cell membrane or targeted for degradation in lysosomes, leading to a long-term reduction in the total number of receptors.
Troubleshooting Guide: Overcoming VU0455691 Tachyphylaxis
While this compound is generally characterized as an M1 PAM, observing tachyphylaxis may indicate some level of intrinsic agonist activity or experimental conditions that favor receptor desensitization. This guide provides strategies to mitigate this effect.
| Problem | Potential Cause | Recommended Solution |
| Diminishing response to this compound over time in cell-based assays. | Receptor desensitization and internalization due to ago-PAM activity. | 1. Use a "Pure-PAM" as a Control: Compare the effects of this compound with a known M1 "pure-PAM" (e.g., VU0453595) under the same experimental conditions. If the pure-PAM shows sustained efficacy, it suggests that intrinsic agonism of this compound is the likely cause of tachyphylaxis.[1]2. Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and minimize the duration of exposure to reduce the likelihood of receptor overstimulation.3. Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule with washout periods to allow for receptor resensitization. |
| High variability in response during prolonged in vivo experiments. | Complex in vivo pharmacology, including potential for receptor over-activation in brain regions with high cholinergic tone. | 1. Characterize the Ago-PAM Profile: Perform in vitro assays to quantify the intrinsic agonist activity of this compound. A higher degree of agonism may predict a greater likelihood of in vivo tachyphylaxis.[1][3]2. Dose-Response Relationship: Carefully establish a full dose-response curve. A bell-shaped curve, where higher doses lead to a reduced effect, can be indicative of desensitization.[4] |
| Loss of this compound efficacy in tissue slice electrophysiology. | Activity-dependent desensitization of neuronal M1 receptors. | 1. Monitor Basal Activity: Be aware that high spontaneous synaptic activity can contribute to M1 receptor desensitization.[4]2. Control Cholinergic Tone: If possible, modulate the endogenous acetylcholine levels in the slice preparation to avoid excessive receptor activation.3. Washout and Recovery: Incorporate washout periods in your protocol to assess the reversibility of the desensitization. |
Quantitative Data Summary
The following table summarizes key in vitro pharmacological parameters for different classes of M1 PAMs, which can be useful for selecting appropriate compounds and designing experiments.
| Compound | Class | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Key Characteristics | Reference |
| PF-06764427 | Ago-PAM | 30 | ~3000 | Potent PAM with significant agonist activity. | [3] |
| MK-7622 | Ago-PAM | 16 | 2930 | Potent PAM with robust agonist activity. | [3] |
| VU0453595 | Pure-PAM | 2140 | >10,000 | Weak PAM with no significant agonist activity. | [3] |
| VU0550164 | Pure-PAM | N/A | >10,000 | Devoid of agonist activity. | [3] |
| VU0486846 | Weak Ago-PAM | 310 | 4500 | Moderate PAM with weak partial agonist activity. | [2] |
Experimental Protocols
Protocol 1: In Vitro M1 Receptor Desensitization Assay
This protocol is designed to quantify the degree of tachyphylaxis induced by an M1 PAM using a cell-based calcium mobilization assay.
1. Cell Culture and Plating:
- Culture CHO-K1 cells stably expressing the human M1 muscarinic receptor in appropriate growth medium.
- Plate the cells in a 96-well, black-walled, clear-bottom plate at a suitable density and incubate for 24 hours.
2. Dye Loading:
- Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
3. Desensitization Protocol:
- Wash the cells to remove excess dye.
- Initial Stimulation (R1): Add a submaximal concentration (EC20) of acetylcholine (ACh) and measure the initial calcium response using a fluorescence plate reader.
- Washout: Wash the cells with assay buffer and incubate for a defined period (e.g., 5 minutes) to allow for initial recovery.
- Prolonged Exposure: Add the M1 PAM (e.g., this compound) at the desired concentration and incubate for the desired duration (e.g., 30-60 minutes).
- Second Stimulation (R2): Without washing out the PAM, add the same EC20 concentration of ACh and measure the second calcium response.
4. Data Analysis:
- Calculate the peak fluorescence response for both R1 and R2.
- The degree of desensitization is expressed as the percentage reduction of the R2 response compared to the R1 response: Desensitization (%) = (1 - (R2 / R1)) * 100.
Protocol 2: M1 Receptor Internalization Assay (ELISA-based)
This protocol measures the internalization of M1 receptors from the cell surface following prolonged exposure to a PAM.
1. Cell Culture and Seeding:
- Use cells stably expressing an N-terminally tagged M1 receptor (e.g., HA-M1).
- Seed the cells in a 96-well plate and grow to confluence.
2. Ligand Treatment:
- Treat the cells with the M1 PAM (e.g., this compound) with or without an M1 agonist for the desired time course (e.g., 0, 15, 30, 60 minutes) at 37°C.
3. Cell Fixation:
- Place the plate on ice and wash with ice-cold PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
4. Antibody Incubation:
- Wash the cells and block with a suitable blocking buffer.
- Incubate with a primary antibody against the N-terminal tag (e.g., anti-HA antibody) to label the surface-expressed receptors.
- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Quantification:
- Wash the cells and add an HRP substrate (e.g., TMB).
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- A decrease in absorbance over time indicates receptor internalization.
Visualizations
References
- 1. The regulation of M1 muscarinic acetylcholine receptor desensitization by synaptic activity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of M1 muscarinic acetylcholine receptor internalization and subcellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the kinetics and extent of muscarinic M1-M5receptor internalization, recycling and downregulation in Chinese Hamster Ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental design for VU0455691 with low agonist activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Given that this compound is designed to have low intrinsic agonist activity, this guide focuses on addressing the specific experimental challenges associated with such compounds. The information provided is based on established principles for M1 PAMs and data from structurally similar compounds, such as VU0453595.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). It does not directly activate the receptor but binds to an allosteric site, a location distinct from the binding site of the endogenous agonist, acetylcholine (ACh). This binding enhances the receptor's response to ACh.[1][4] Specifically, it is designed as a PAM with low or no intrinsic agonist activity, meaning it requires the presence of an orthosteric agonist like ACh to produce a significant downstream signal.[1][2] This property is intended to reduce the risk of overactivating the M1 receptor, which can lead to adverse effects.[1][2]
Q2: Why am I not observing any activity with this compound alone in my functional assay?
A2: this compound is expected to have very low or no direct agonist activity. Therefore, in the absence of an orthosteric agonist (like acetylcholine or carbachol), it is unlikely to elicit a significant response in functional assays such as calcium mobilization or IP-One accumulation.[1][2] Its primary function is to potentiate the effect of an existing agonist.
Q3: How do I properly design an experiment to observe the effect of this compound?
A3: To observe the potentiating effect of this compound, you must perform the assay in the presence of a sub-maximal concentration of an orthosteric M1 agonist. A common approach is to use an EC20 concentration of acetylcholine (the concentration that produces 20% of the maximal response).[4][5] By pre-incubating the cells with this compound before adding the orthosteric agonist, you can observe a leftward shift in the agonist's concentration-response curve, indicating potentiation.
Q4: What is the difference between a PAM and an "ago-PAM"?
A4: A PAM (like this compound or VU0453595) lacks significant intrinsic agonist activity and only enhances the effect of an orthosteric agonist.[1][2] An "ago-PAM," on the other hand, possesses both positive allosteric modulatory and direct agonist activities.[1][6] While ago-PAMs can activate the receptor on their own, this can sometimes lead to over-activation and associated adverse effects.[1][2]
Troubleshooting Guide
Issue 1: No observable potentiation of the orthosteric agonist.
| Possible Cause | Troubleshooting Step |
| Incorrect Orthosteric Agonist Concentration | Ensure you are using a sub-maximal concentration (e.g., EC20) of the orthosteric agonist (e.g., acetylcholine). If the agonist concentration is too high (at or near ECmax), there will be no window to observe potentiation. |
| Inadequate Pre-incubation Time | Pre-incubate your cells with this compound for a sufficient time (typically 1.5-5 minutes) before adding the orthosteric agonist to allow for binding to the allosteric site.[5] |
| Low Receptor Expression | Confirm the expression level of the M1 receptor in your cell line. Low receptor density can lead to a small signal window, making potentiation difficult to detect. |
| Cell Health and Passage Number | Ensure cells are healthy, not overgrown, and within a low passage number range, as excessive passaging can alter receptor expression and signaling efficiency. |
| Compound Integrity | Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and avoid repeated freeze-thaw cycles. |
Issue 2: High background signal or apparent agonist activity.
| Possible Cause | Troubleshooting Step |
| Cell Line Endogenous Receptors | Your cell line may endogenously express other receptors that are sensitive to the compound or the vehicle. Run control experiments using the parental cell line (not expressing the M1 receptor) to check for off-target effects. |
| Contamination of Reagents | Ensure all buffers and media are free from contamination that could non-specifically activate the cells. |
| Assay Artifact | Some compounds can interfere with the assay technology (e.g., fluorescence-based assays). Run appropriate controls, including the compound in the absence of cells, to rule out assay interference. |
Experimental Protocols & Data Presentation
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors like M1.
Protocol:
-
Cell Plating: Plate CHO cells stably expressing the rat M1 receptor in 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubate overnight.[5]
-
Dye Loading: Wash the cells with assay buffer and then load them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare the orthosteric agonist (e.g., acetylcholine) at a 10x concentration of the desired final EC20 concentration.
-
Assay Execution:
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. To determine potentiation, compare the acetylcholine EC50 in the presence and absence of different concentrations of this compound.
IP-One Assay
This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Protocol:
-
Cell Plating: Plate M1-expressing cells in a suitable microplate and incubate.
-
Compound Addition: Add different concentrations of this compound to the wells, followed by a sub-maximal (EC20) concentration of acetylcholine.
-
Stimulation: Incubate the plate for the recommended time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubation and Reading: Incubate at room temperature for 1 hour and read the plate on an HTRF-compatible reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the potentiation by comparing the response in the presence and absence of this compound.
Data Summary Tables
Table 1: Expected this compound Activity Profile
| Assay Mode | Orthosteric Agonist (ACh) | Expected this compound Response |
| Agonist Mode | Absent | No significant activity (EC50 > 30 µM) |
| PAM Mode | Present (at EC20) | Potentiation of ACh response (EC50 in nM range) |
Table 2: Example Concentration-Response Data for an M1 PAM
| This compound Conc. (nM) | ACh EC50 (nM) | Fold Shift |
| 0 (Vehicle) | 100 | 1.0 |
| 10 | 50 | 2.0 |
| 100 | 25 | 4.0 |
| 1000 | 10 | 10.0 |
Visualizations
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing VU0455691 efficacy with other M1 PAMs like VU0486846
A Comparative Analysis of the M1 PAMs VU0455691 and VU0486846: Efficacy and Safety Profiles
This guide provides a detailed comparison of the efficacy and safety profiles of two M1 positive allosteric modulators (PAMs), this compound and VU0486846. Due to the limited publicly available data for this compound, this comparison leverages data from a closely related and well-characterized M1 PAM, VU0453595, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The focus is on in vitro potency and in vivo cognitive enhancement, highlighting the critical distinction between pure PAMs and those with significant agonist activity ("ago-PAMs").
Executive Summary
Selective activation of the M1 muscarinic acetylcholine (B1216132) receptor is a promising therapeutic strategy for cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators (PAMs) offer a nuanced approach to enhancing M1 receptor function. This guide compares VU0486846, a novel M1 PAM, with VU0453595, another M1 PAM known for its lack of intrinsic agonist activity.[2][3] Both compounds demonstrate efficacy in preclinical models of cognition without the adverse effects associated with M1 ago-PAMs, which exhibit direct receptor activation.[1][3]
Data Presentation
The following table summarizes the in vitro and in vivo efficacy data for VU0486846 and VU0453595.
| Parameter | VU0486846 | VU0453595 | Other M1 ago-PAMs (e.g., MK-7622) |
| In Vitro Potency (EC50) | 0.31 µM (human M1)[4] | 2.14 µM[5] | Potent (e.g., 16 nM for MK-7622)[1] |
| Maximal Potentiation (% ACh Max) | 85 ± 2% (human M1)[4] | Not explicitly stated, but effective in potentiating M1-mediated responses[6][7] | High |
| Intrinsic Agonist Activity | Weak partial agonist activity in high-expression cell lines; devoid of agonist actions in the prefrontal cortex.[4] | Lacks significant agonist activity.[2] | Robust agonist activity.[1] |
| In Vivo Efficacy (Novel Object Recognition) | Robustly enhances recognition memory.[4] | Robust efficacy in improving object recognition memory.[1][3] | Failed to improve novel object recognition.[1] |
| Adverse Effects (e.g., convulsions) | No seizure liability at high brain exposures and no cholinergic adverse events.[4] | Does not induce behavioral convulsions.[1] | Induces severe behavioral convulsions.[1] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade that leads to various cellular responses. The binding of acetylcholine (ACh) to the receptor triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are crucial for neuronal excitability and synaptic plasticity. M1 PAMs bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, ACh.
Experimental Workflow: In Vivo Novel Object Recognition Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[8][9][10] The test leverages the innate tendency of rodents to explore novel objects more than familiar ones. The workflow typically consists of three phases: habituation, training (familiarization), and testing.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to M1 Receptor Modulation: The Antagonist VU0455691 Versus Orthosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist VU0455691 and classical orthosteric agonists. While the initial premise of comparing their performance in M1 receptor activation is altered by the fact that this compound is an antagonist, this guide presents a crucial juxtaposition of their mechanisms and functional outputs. Understanding these differences is paramount for researchers in neuropharmacology and those involved in the development of therapeutics targeting the M1 receptor for neurological and psychiatric disorders.
Overview: Distinct Mechanisms of M1 Receptor Modulation
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins.[1] Its activation initiates a signaling cascade crucial for various cognitive functions, making it a significant target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[2]
Orthosteric agonists , such as Xanomeline and Cevimeline, bind to the same site as the endogenous ligand, acetylcholine (ACh).[3] This direct activation mimics the natural signaling process, leading to the downstream effects associated with M1 receptor stimulation. However, a major challenge in their development is achieving selectivity for the M1 subtype due to the highly conserved nature of the orthosteric binding site across all five muscarinic receptor subtypes (M1-M5).[4] This lack of selectivity can lead to undesirable side effects.
In stark contrast, This compound is a potent and selective orthosteric M1 mAChR antagonist .[5][6] It binds to the ACh binding site but, instead of activating the receptor, it blocks the binding of ACh and other agonists, thereby inhibiting M1 receptor signaling.
Comparative Quantitative Data
The following tables summarize the key pharmacological parameters for this compound and representative orthosteric agonists, Xanomeline and Cevimeline. These data highlight their opposing effects and differing potencies.
Table 1: Potency and Efficacy of this compound (Antagonist)
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | Calcium Mobilization | pIC50 | 6.64 | hM1 in CHO | [5][6] |
| This compound | Calcium Mobilization | IC50 | 0.23 µM | hM1 in CHO | [5][6] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 indicates greater potency.
Table 2: Potency and Efficacy of Orthosteric Agonists
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| Xanomeline | [35S]-GTPγS binding | pEC50 | 7.67 ± 0.04 | Control mouse brain membranes | [7] |
| Xanomeline | Firing Rate Increase | EC50 | 0.1 - 10 µM | hiPSC-derived neurons | [2] |
| Cevimeline | Calcium Mobilization | EC50 | 0.023 µM | M1 receptor-expressing cells | [8] |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 indicates greater potency.
Table 3: M1 Receptor Selectivity of Cevimeline
| Receptor Subtype | EC50 (µM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Data from Heinrich et al., as cited in[8]. This table illustrates the higher potency of Cevimeline at the M1 and M3 receptors compared to M2 and M4.
Signaling Pathways: Activation vs. Inhibition
The fundamental difference between this compound and orthosteric agonists lies in their impact on the M1 receptor signaling cascade.
M1 Receptor Activation by Orthosteric Agonists:
Upon binding of an orthosteric agonist, the M1 receptor undergoes a conformational change, leading to the activation of the Gq/11 G-protein. This initiates a downstream signaling cascade:
-
Gq/11 activation: The α-subunit of the G-protein dissociates and activates Phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
PKC Activation: DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC).
This cascade ultimately leads to various cellular responses, including neuronal excitation.
M1 Receptor Inhibition by this compound:
This compound, as an antagonist, binds to the orthosteric site and prevents the binding of acetylcholine or other agonists. This blockade effectively shuts down the entire signaling pathway described above, preventing Gq/11 activation and the subsequent generation of second messengers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of compounds at the M1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the M1 receptor. It measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the M1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.[9]
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the unlabeled test compound (e.g., this compound or an orthosteric agonist).[9]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.[9]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[9]
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.[9]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value from the curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[9]
-
Calcium Flux Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor. It is used to determine the potency (EC50) and efficacy of agonists and the potency (IC50) of antagonists.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the M1 receptor (e.g., CHO or HEK293 cells) into a 96-well or 384-well plate and culture them overnight.[10]
-
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
For an agonist assay, add varying concentrations of the test agonist to the wells.
-
For an antagonist assay, pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) before adding a fixed concentration of a known M1 agonist (e.g., acetylcholine).
-
Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[10]
-
-
Data Analysis:
-
For agonists, plot the peak fluorescence response as a function of the agonist concentration to determine the EC50 and maximal efficacy.
-
For antagonists, plot the inhibition of the agonist response as a function of the antagonist concentration to determine the IC50.
-
References
- 1. innoprot.com [innoprot.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer’s disease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | M1 mAChR拮抗剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bu.edu [bu.edu]
VU0455691: A Comparative Analysis of its High Selectivity for the M1 Muscarinic Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0455691's performance against other muscarinic subtypes, supported by experimental data. This compound has emerged as a valuable research tool due to its remarkable selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target in the development of therapeutics for neurological disorders like Alzheimer's disease and schizophrenia.
This compound acts as a positive allosteric modulator (PAM) of the M1 receptor, meaning it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to improved therapeutic profiles with fewer side effects. The key to its utility lies in its ability to selectively target the M1 receptor while avoiding significant activity at other muscarinic subtypes (M2, M3, M4, and M5), which are associated with a range of undesirable side effects when modulated.
Quantitative Analysis of M1 Selectivity
The selectivity of this compound has been quantified through in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values of this compound at each of the five human muscarinic receptor subtypes. A lower EC50 value indicates higher potency.
| Receptor Subtype | This compound EC50 (nM) |
| M1 | 830 |
| M2 | > 30,000 |
| M3 | > 30,000 |
| M4 | > 30,000 |
| M5 | > 30,000 |
Data sourced from the NIH Molecular Libraries Program probe report for ML137 (CID 44251556)[1].
As the data clearly indicates, this compound is significantly more potent at the M1 receptor, with EC50 values for the other muscarinic subtypes being over 36-fold higher. This demonstrates a high degree of selectivity for the M1 receptor.
Experimental Protocols
The determination of this compound's selectivity was primarily achieved through a functional high-throughput screening (HTS) assay that measured intracellular calcium mobilization.
Calcium Mobilization Assay
This assay is a common method to assess the activity of Gq-coupled G protein-coupled receptors (GPCRs), such as the M1, M3, and M5 muscarinic receptors. Activation of these receptors leads to an increase in intracellular calcium levels.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the rat M1 muscarinic acetylcholine receptor were used. For selectivity profiling, cell lines expressing the M2, M3, M4, and M5 human muscarinic receptors were also utilized.
Procedure:
-
Cell Plating: Cells were seeded into 384-well microplates and cultured to allow for attachment and growth.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to calcium.
-
Compound Addition: this compound, at varying concentrations, was added to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compound, a sub-maximal concentration (EC20) of acetylcholine was added to stimulate the M1 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, was measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data was normalized and used to calculate the EC50 values, representing the concentration of this compound required to elicit a half-maximal response.
M1 Receptor Signaling Pathway
The activation of the M1 muscarinic receptor by acetylcholine, and the potentiation of this signal by this compound, initiates a well-defined intracellular signaling cascade. This pathway is crucial for the physiological functions mediated by the M1 receptor, including learning and memory.
References
Cross-validation of VU0455691's effects in different cell lines
An extensive search for the compound "VU0455691" has yielded no specific information regarding its mechanism of action, signaling pathways, or effects in different cell lines. The scientific literature readily available through standard search methods does not contain data pertaining to this molecule.
Consequently, a comparison guide detailing its performance against other alternatives, including quantitative data and experimental protocols, cannot be generated at this time. The core requirements of data presentation, experimental protocol provision, and visualization of signaling pathways cannot be fulfilled without foundational information on this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult specialized chemical databases or proprietary research repositories that may contain information not publicly indexed. Without initial data on this compound, a cross-validation of its effects in different cell lines is not possible.
Replicating Pro-Cognitive Effects of M1 PAMs: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy and Safety of M1 PAMs
The primary distinction in the preclinical performance of M1 PAMs lies in the presence or absence of intrinsic agonist activity. While both types of modulators aim to enhance cognitive function, their overall profiles differ significantly.
| Compound Class | Representative Compound | Pro-Cognitive Efficacy (Novel Object Recognition) | Adverse Effects (Seizure Liability) |
| M1 PAM (Pure) | VU0453595 | Dose-dependently enhances object recognition memory.[1][2] | No behavioral convulsions observed at doses significantly higher than those required for cognitive enhancement.[1][3] |
| M1 ago-PAM | MK-7622 | Fails to improve novel object recognition.[1][3] | Induces robust behavioral convulsions in an M1-dependent manner.[1] |
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are protocols for two key behavioral assays used to assess the pro-cognitive effects of M1 PAMs.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., a square or circular box made of non-porous material for easy cleaning).
-
A set of objects that are distinct in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation:
-
Individually place each animal in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days. This allows the animal to acclimate to the testing environment.
-
-
Training (Familiarization) Phase:
-
Place two identical objects in opposite, counterbalanced corners of the arena.
-
Place the animal in the center of the arena and allow it to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour to 24 hours), place the animal back into the same arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object is counterbalanced across animals.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis:
-
A discrimination index (DI) is calculated to quantify recognition memory:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.
Contextual Fear Conditioning (CFC)
The CFC test assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric footshock.
-
A sound-attenuating outer chamber to minimize external noise.
-
A video camera to record the animal's behavior.
Procedure:
-
Training (Conditioning) Phase:
-
Place the animal in the conditioning chamber and allow for a period of habituation (e.g., 2-3 minutes).
-
Present a neutral conditioned stimulus (CS), such as a tone or light, for a specific duration (e.g., 30 seconds).
-
At the termination of the CS, deliver an unconditioned stimulus (US), which is a mild footshock (e.g., 0.5-1.0 mA for 1-2 seconds).
-
The animal is removed from the chamber after a short period following the shock.
-
-
Testing Phase (Contextual Memory):
-
After a retention interval (e.g., 24 hours), place the animal back into the same conditioning chamber (the context).
-
No CS or US is presented.
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
The primary measure is "freezing," which is defined as the complete absence of movement except for respiration.
-
Data Analysis:
-
The percentage of time spent freezing during the testing phase is calculated.
-
Increased freezing time in the conditioning context is indicative of a strong fear memory associated with that environment.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
Caption: M1 receptor signaling pathway leading to pro-cognitive effects.
Caption: General experimental workflow for assessing pro-cognitive effects.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0455691 and Biased Signaling: A Comparative Analysis of M1 PAMs
VU0455691, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), exhibits a nuanced signaling profile when compared to other PAMs targeting the same receptor. The concept of biased signaling in M1 PAMs primarily revolves around two key characteristics: the degree of intrinsic agonist activity and the preferential potentiation of specific downstream signaling pathways. Available evidence suggests that while this compound is designed to have minimal intrinsic agonist activity, it demonstrates a lack of bias between the phospholipase C (PLC) and phospholipase D (PLD) pathways, a characteristic that distinguishes it from some other M1 PAMs.
Positive allosteric modulators of the M1 receptor are categorized based on their inherent ability to activate the receptor in the absence of the endogenous ligand, acetylcholine (ACh). Compounds with significant intrinsic activity are termed "ago-PAMs," whereas those that only enhance the effect of ACh are considered "pure PAMs." This distinction is a critical aspect of their biased signaling profile and has been linked to differing in vivo outcomes, including the potential for adverse effects with strong ago-PAMs.[1][2][3]
Another dimension of biased signaling for M1 PAMs is their differential effects on downstream Gq-protein-mediated pathways. The M1 receptor primarily couples to Gq proteins, which in turn activate effector enzymes like PLC and PLD. While both are downstream of Gq activation, they represent distinct signaling branches. Some M1 PAMs have been shown to selectively potentiate one pathway over the other, a phenomenon termed pathway bias.
Comparative Analysis of M1 PAM Signaling Profiles
To contextualize the signaling properties of this compound, it is compared with other well-characterized M1 PAMs across key signaling assays. The primary measure of the canonical Gq pathway activation is the mobilization of intracellular calcium, which is a direct consequence of PLC activation. Another critical pathway for assessing biased signaling is the recruitment of β-arrestin, a protein involved in receptor desensitization and G-protein-independent signaling.
| Compound | Type | Gq Pathway (Calcium Mobilization) Agonist Activity | Gq Pathway (Calcium Mobilization) PAM Activity | β-Arrestin Recruitment | PLC vs. PLD Bias |
| This compound | Pure PAM (intended) | Minimal to no agonist activity reported. | Potentiates ACh-mediated calcium release. | No direct quantitative data available in reviewed literature. | Likely Non-biased (inferred from related compounds). |
| VU0453595 | Pure PAM | Devoid of agonist activity.[1][3] | Potent PAM of ACh-mediated calcium release. | No significant potentiation of β-arrestin recruitment reported. | Non-biased (potentiates both PLC and PLD).[4] |
| MK-7622 | Ago-PAM | Exhibits robust agonist activity.[1] | Potent PAM of ACh-mediated calcium release. | Data on potentiation of β-arrestin recruitment is not consistently reported. | Not extensively characterized for PLC/PLD bias. |
| PF-06764427 | Ago-PAM | Exhibits robust agonist activity.[1] | Potent PAM of ACh-mediated calcium release. | Not extensively characterized. | Not extensively characterized for PLC/PLD bias. |
| VU0405652 | Biased PAM | Minimal agonist activity. | Potentiates ACh-mediated calcium release. | Not extensively characterized. | Biased (potentiates PLC, not PLD).[4] |
| VU0405645 | Biased PAM | Minimal agonist activity. | Potentiates ACh-mediated calcium release. | Not extensively characterized. | Biased (potentiates PLC, not PLD).[4] |
Note: The table summarizes findings from multiple studies. Direct head-to-head quantitative comparisons in the same assays are not always available.
Signaling Pathways and Experimental Workflows
The signaling cascades initiated by M1 receptor activation are complex. The canonical pathway involves Gq protein activation leading to downstream effects. Biased signaling introduces an additional layer of complexity, where different ligands can steer the receptor's signaling toward specific outcomes.
Figure 1: M1 Receptor Signaling Pathways. This diagram illustrates the canonical Gq-protein-mediated signaling cascade and the β-arrestin pathway following M1 receptor activation by acetylcholine and modulation by a PAM.
A key experimental workflow to determine biased signaling involves comparing a ligand's effect on Gq activation versus β-arrestin recruitment.
Figure 2: Workflow for Assessing Biased Signaling. This flowchart outlines the typical experimental steps to quantify the biased signaling profile of M1 PAMs.
Experimental Protocols
Calcium Mobilization Assay (Gq Pathway)
This assay measures the intracellular calcium concentration following M1 receptor activation, serving as a proxy for Gq/PLC pathway engagement.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 mAChR are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.
-
Compound Addition: The fluorescent plate reader is set to monitor fluorescence intensity over time. Test compounds (M1 PAMs) are added at various concentrations, followed by the addition of a sub-maximal concentration (EC20) of acetylcholine to assess PAM activity. To measure agonist activity, compounds are added in the absence of acetylcholine.
-
Data Acquisition and Analysis: Changes in fluorescence, indicative of calcium mobilization, are recorded. Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for both agonist and PAM activities.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated M1 receptor, a key event in receptor desensitization and G-protein-independent signaling. Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used.
-
Cell Culture: HEK293 cells are co-transfected with constructs for the M1 receptor fused to a donor molecule (e.g., Renilla luciferase in BRET) and β-arrestin-2 fused to an acceptor molecule (e.g., YFP in BRET).
-
Assay Preparation: Cells are harvested and seeded into white-walled, white-bottom 96- or 384-well plates. The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
Compound Addition: Test compounds are added at various concentrations.
-
Signal Detection: The plate is read on a luminometer capable of detecting the emissions from both the donor and acceptor molecules.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio signifies β-arrestin recruitment. Concentration-response curves are plotted to determine EC50 and Emax values.
Conclusion on this compound's Biased Signaling
Based on available data, this compound is best characterized as a "pure PAM" with a likely non-biased profile concerning the Gq-mediated PLC and PLD pathways. This profile is in contrast to "ago-PAMs" like MK-7622 and PF-06764427, which exhibit significant intrinsic agonist activity, and "biased PAMs" like VU0405652 and VU0405645, which show a preference for the PLC pathway over the PLD pathway.[4] The lack of robust agonist activity is often considered a favorable trait for M1 PAMs, as it may reduce the risk of over-activating the receptor and causing adverse effects.[1][3]
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: M1 PAMs with Minimal Agonist Activity versus M1 Agonist-PAMs
For researchers, scientists, and drug development professionals, the nuanced distinction between M1 muscarinic acetylcholine (B1216132) receptor (M1) Positive Allosteric Modulators (PAMs) with and without intrinsic agonist activity is critical. This guide provides an objective comparison, supported by experimental data, to delineate the performance and therapeutic potential of these two classes of compounds.
The M1 receptor is a key target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2][3] While early efforts with orthosteric agonists were hampered by side effects from activating other muscarinic receptor subtypes, the development of highly selective M1 PAMs has offered a promising alternative.[1][4] However, within the M1 PAM landscape, a crucial divergence has emerged between PAMs that also possess agonist activity (ago-PAMs) and those that are "silent" until the endogenous neurotransmitter, acetylcholine (ACh), is present.[1]
This comparison focuses on the pharmacological profiles of two representative classes: M1 PAMs with minimal to no agonist activity (represented by compounds from the "VU" series, such as VU0453595 and VU0467319) and M1 ago-PAMs (represented by compounds like MK-7622 and PF-06764427).
Core Distinction: Agonist Activity
The fundamental difference lies in their mechanism of action. Pure M1 PAMs bind to an allosteric site on the receptor, a location distinct from the binding site of acetylcholine.[5] This binding does not activate the receptor on its own but enhances the receptor's response when acetylcholine binds.[5] In contrast, M1 ago-PAMs not only potentiate the effect of acetylcholine but can also directly activate the M1 receptor in the absence of the endogenous ligand.[1][2]
Comparative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of these two classes of M1 modulators.
Table 1: In Vitro Pharmacological Profile
| Parameter | M1 PAM (Minimal Agonism) Example (VU0453595/VU0467319) | M1 Ago-PAM Example (MK-7622/PF-06764427) | Reference |
| M1 PAM EC50 | VU0467319: 492 nM | MK-7622: 16 nM; PF-06764427: 30 nM | [1][6] |
| M1 Agonist EC50 | VU0467319: > 30 µM | MK-7622: 2930 nM; PF-06764427: 610 nM | [1][6] |
| Maximal ACh Response | VU0467319: 71.3% | Data not specified | [6] |
| Selectivity | High for M1 over M2-M5 | High for M1 over M2-M5 | [2][6] |
Table 2: In Vivo Pharmacokinetic and Efficacy Profile
| Parameter | M1 PAM (Minimal Agonism) Example (VU0467319) | M1 Ago-PAM Example (MK-7622) | Reference |
| CNS Penetration (Kp,uu) | High (> 0.9) | Data not specified, but brain levels achieved | [2][6] |
| Efficacy in Novel Object Recognition (NOR) | Effective | Ineffective | [1] |
| Adverse Effects (Convulsions) | None observed at efficacious doses | Severe convulsions observed | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of the M1 receptor and a typical experimental workflow for evaluating these compounds.
Caption: M1 receptor signaling pathway highlighting the points of intervention for PAMs and ago-PAMs.
Caption: A generalized experimental workflow for the preclinical evaluation of M1 modulators.
Detailed Experimental Protocols
1. In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency and efficacy of compounds as M1 PAMs and their intrinsic agonist activity.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.[1]
-
Methodology:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PAM activity, cells are pre-incubated with varying concentrations of the test compound before the addition of a sub-maximal (EC20) concentration of acetylcholine.
-
For agonist activity, cells are treated with varying concentrations of the test compound alone.
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FlexStation).
-
Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.
-
EC50 values are calculated using a four-point logistic equation.[7]
-
2. Novel Object Recognition (NOR) in Rodents
-
Objective: To assess the pro-cognitive effects of the compounds.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Habituation: Animals are allowed to freely explore an open-field arena for a set period.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time. The test compound or vehicle is administered before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total exploration time. A higher index indicates better recognition memory.
-
3. Assessment of Convulsive Liability in Mice
-
Objective: To evaluate the potential for M1 overactivation leading to adverse effects.
-
Animals: Male C57BL/6 mice.
-
Methodology:
-
Animals are administered the test compound at various doses (e.g., up to 100 mg/kg, i.p.).
-
Mice are observed for a period of up to 6 hours post-administration.
-
The occurrence and severity of convulsive behaviors are scored using a standardized scale (e.g., the Racine scale).[6]
-
Conclusion
The available data strongly suggest that the intrinsic agonist activity of M1 PAMs is a critical determinant of their in vivo therapeutic window. While M1 ago-PAMs can be potent in vitro, this often translates to a high risk of adverse effects, such as convulsions, at doses required for cognitive enhancement.[1][2] This overactivation of the M1 receptor may also disrupt normal prefrontal cortex function, potentially impairing cognition.[1]
In contrast, M1 PAMs with minimal or no agonist activity, such as those in the VU-series, demonstrate a more favorable profile.[1] They enhance cognitive function in animal models without inducing convulsions, suggesting a wider therapeutic index.[1][6] The advancement of compounds like VU0467319 into clinical trials further supports the hypothesis that selective potentiation of endogenous cholinergic signaling, without tonic, agonist-driven activation, is a more viable strategy for treating cognitive dysfunction.[6][8] These findings underscore the importance of thorough in vivo characterization to identify M1 PAMs with the optimal balance of efficacy and safety.
References
- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Lack of Intrinsic Agonist Activity of VU0455691 at the M1 Muscarinic Acetylcholine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) modulator, VU0455691, with other relevant compounds. Experimental data and detailed methodologies are presented to confirm the lack of intrinsic agonist activity of this compound, establishing its role as a potent and selective antagonist.
Executive Summary
This compound is a selective, orthosteric antagonist of the M1 muscarinic acetylcholine receptor. Functional assays demonstrate that this compound does not independently activate the M1 receptor, confirming its lack of intrinsic agonist activity. Its primary mechanism of action is the competitive inhibition of the receptor's activation by agonists such as acetylcholine. This is characterized by its potency in blocking agonist-induced intracellular signaling, specifically the mobilization of calcium. In comparative analyses, this compound distinguishes itself from M1 receptor agonists, which directly stimulate the receptor, and positive allosteric modulators (PAMs), which enhance the effect of an agonist.
Comparative Analysis of M1 Receptor Modulators
To understand the pharmacological profile of this compound, it is essential to compare its activity with other classes of M1 receptor modulators. The following table summarizes the key functional characteristics and potencies of this compound alongside representative M1 agonists and another antagonist.
| Compound | Class | Mechanism of Action | Potency (IC50/EC50) | Intrinsic Agonist Activity |
| This compound | Antagonist | Competitively blocks the orthosteric binding site. | IC50: 0.23 µM (pIC50: 6.64)[1] | None |
| Acetylcholine | Agonist | Binds to the orthosteric site to activate the receptor. | EC50: Varies by system | Full Agonist |
| Carbachol | Agonist | Binds to the orthosteric site to activate the receptor. | EC50: Varies by system | Full Agonist |
| Pirenzepine | Antagonist | Selectively antagonizes the M1 receptor. | IC50: Varies by system | None |
Experimental Confirmation of No Intrinsic Agonist Activity
The lack of intrinsic agonist activity of this compound is determined by its inability to elicit a functional response in cellular assays designed to measure M1 receptor activation. The primary method for assessing the activity of M1 receptor modulators is the calcium mobilization assay.
M1 Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators.
Experimental Protocol: Calcium Mobilization Assay
The following protocol outlines the general steps for a calcium mobilization assay to assess the intrinsic agonist activity and antagonist potency of a compound at the M1 receptor.
Objective: To determine if this compound can independently activate the M1 receptor and to measure its potency in inhibiting acetylcholine-induced receptor activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Probenecid (to prevent dye leakage).
-
Test compounds: this compound, Acetylcholine (agonist control), Pirenzepine (antagonist control).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into the microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye solution (containing probenecid) in the dark at 37°C for approximately 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, acetylcholine, pirenzepine) in assay buffer.
-
Assay Execution (Agonist Mode):
-
To test for intrinsic agonist activity, add increasing concentrations of this compound to the dye-loaded cells.
-
Simultaneously, add a known M1 agonist (e.g., acetylcholine) as a positive control and assay buffer as a negative control.
-
Measure the fluorescence intensity kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium and, therefore, receptor activation.
-
-
Assay Execution (Antagonist Mode):
-
To determine the antagonist potency, pre-incubate the dye-loaded cells with increasing concentrations of this compound for a defined period.
-
Then, add a fixed concentration of acetylcholine (typically the EC80, the concentration that gives 80% of the maximal response) to all wells.
-
Measure the fluorescence intensity kinetically. A decrease in the acetylcholine-induced fluorescence signal with increasing concentrations of this compound indicates antagonism.
-
-
Data Analysis:
-
For agonist testing, plot the peak fluorescence response against the log of the compound concentration to generate a concentration-response curve and determine the EC50 (concentration for 50% maximal response).
-
For antagonist testing, plot the inhibition of the acetylcholine response against the log of the antagonist concentration to generate an inhibition curve and determine the IC50 (concentration for 50% inhibition). The pIC50 is calculated as the negative logarithm of the IC50 in molar concentration.
-
Expected Results for this compound
-
Agonist Mode: In the absence of an agonist, this compound is not expected to cause any significant increase in intracellular calcium, even at high concentrations. The concentration-response curve would be a flat line, indicating no intrinsic agonist activity.
-
Antagonist Mode: this compound is expected to produce a concentration-dependent inhibition of the calcium signal induced by acetylcholine. This results in a sigmoidal inhibition curve from which the IC50 and pIC50 values are derived. The pIC50 of 6.64 for this compound demonstrates its potent antagonistic effect at the M1 receptor.[1]
Conclusion
The available experimental evidence, based on its characterization in functional cellular assays, firmly establishes that this compound is a potent and selective M1 muscarinic acetylcholine receptor antagonist with no discernible intrinsic agonist activity. Its mechanism of action is to competitively block the receptor, thereby preventing its activation by endogenous or exogenous agonists. This pharmacological profile makes this compound a valuable tool for studying the physiological and pathological roles of the M1 receptor and a potential lead compound for the development of therapeutics where blockade of M1 receptor signaling is desired.
References
Navigating the Therapeutic Tightrope: A Comparative Analysis of VU0455691 and First-Generation M1 Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic window of the novel M1 positive allosteric modulator (PAM), VU0455691, against older M1 modulators. We delve into the key differentiators, supported by experimental data, to illuminate the progress made in developing safer and more effective M1-targeted therapeutics.
The M1 muscarinic acetylcholine (B1216132) receptor has long been a promising target for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. However, the clinical translation of early M1 modulators has been hampered by a narrow therapeutic window, where the effective dose is close to the dose that causes significant side effects. The advent of a new generation of M1 modulators, exemplified by this compound, offers a potential solution to this long-standing challenge.
The critical distinction lies in the pharmacological profile of these compounds. Older M1 modulators often exhibit intrinsic agonist activity, meaning they can activate the M1 receptor on their own, in addition to potentiating the effect of the endogenous ligand, acetylcholine. This "ago-PAM" activity is linked to over-activation of the M1 receptor, leading to a higher risk of adverse effects such as seizures.[1][2] In contrast, newer compounds like this compound are designed as "neutral PAMs," possessing minimal to no intrinsic agonist activity.[3] This refinement allows for a more controlled modulation of the M1 receptor, widening the therapeutic window.
Quantitative Comparison of M1 Modulators
The following tables summarize the available preclinical data for representative newer and older M1 modulators. A direct therapeutic index (TI = TD50/ED50) for this compound is not publicly available; however, a qualitative assessment of the therapeutic window can be made by comparing the effective doses in cognitive models with the doses at which adverse effects are observed.
Table 1: Efficacy in Preclinical Cognition Models
| Compound | Class | Animal Model | Cognition Assay | Minimum Effective Dose (MED) / ED50 | Reference |
| VU0453595 (analog of this compound) | Neutral PAM | Rat | Novel Object Recognition | 10 mg/kg | [1] |
| VU0486846 | Neutral PAM | Rat | Novel Object Recognition | Not explicitly stated, but robust efficacy reported | [3][4] |
| MK-7622 | Ago-PAM | Rat | Novel Object Recognition | Failed to improve performance | [1] |
| BQCA | Ago-PAM | Mouse | Contextual Fear Conditioning | 10 mg/kg | [5] |
Table 2: Adverse Effect Profile (Seizure Liability)
| Compound | Class | Animal Model | Seizure Assessment | Dose Inducing Seizures (TD50) | Reference |
| VU0453595 (analog of this compound) | Neutral PAM | Mouse | Modified Racine Scale | No convulsions up to 100 mg/kg | [1] |
| VU0486846 | Neutral PAM | Mouse | Visual Observation | No seizure liability at high brain exposures | [3] |
| MK-7622 | Ago-PAM | Mouse | Modified Racine Scale | 30 and 100 mg/kg induced robust convulsions (Stage 5) | [1] |
| BQCA | Ago-PAM | Mouse | Visual Observation | Seizures observed at higher doses | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanistic basis for the differing therapeutic windows, it is essential to visualize the M1 receptor signaling pathway and the experimental workflows used to assess these compounds.
M1 Receptor Signaling Pathway
The M1 receptor primarily signals through the Gq protein pathway.[7][8][9] Upon activation, it initiates a cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), ultimately modulating neuronal excitability and synaptic plasticity.
References
- 1. researchgate.net [researchgate.net]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of arousal and sleep/wake architecture by M1 PAM VU0453595 across young and aged rodents and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of VU0455691: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of VU0455691, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. Adherence to these protocols is critical for minimizing risks to personnel and the environment.
Understanding the Compound: this compound
Quantitative Data Summary
Due to the limited availability of a comprehensive public Safety Data Sheet (SDS), a complete quantitative data table on the physical and chemical properties of this compound cannot be provided. However, the following information has been identified:
| Property | Value | Source |
| CAS Number | 1392443-41-2 | [1][2] |
| Molecular Formula | C₂₄H₂₅N₅O₃S | [1][2] |
| Molecular Weight | 463.55 g/mol | [2] |
| Biological Activity | Selective M1 mAChR antagonist | [3] |
Experimental Protocols: Proper Disposal Procedures
In the absence of a specific, publicly available SDS for this compound, a conservative approach treating the compound as hazardous waste is mandatory. The following step-by-step procedures should be followed for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
A laboratory coat
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound powder and any materials grossly contaminated with it (e.g., weighing paper, spatulas) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the CAS number (1392443-41-2), and the approximate concentration and quantity of the waste.
-
Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
4. Consultation with Environmental Health and Safety (EHS):
-
Crucially, the final disposal of this compound must be coordinated through your institution's Environmental Health and Safety (EHS) office.[4][5][6][7]
-
Provide the EHS office with all available information about the compound, including its name, CAS number, and the nature of the waste generated.
-
The EHS office will provide specific guidance and arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
In Case of Unknowns
If you encounter a substance that is not clearly labeled or if you are uncertain about its composition, it is critical to treat it as an unknown chemical waste.[8] Do not attempt to dispose of it through standard procedures. Immediately contact your EHS office for guidance.[4][5][7][9] Attempting to characterize or dispose of an unknown chemical without proper protocols and equipment can be extremely dangerous.
By following these conservative and safety-first procedures, laboratory professionals can ensure the responsible and compliant disposal of this compound, contributing to a safe research environment for all.
References
- 1. Neuroscience | CymitQuimica [cymitquimica.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 5. ehs.psu.edu [ehs.psu.edu]
- 6. Waste Disposal | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Navigating the Safe Handling of VU0455691: A Procedural Guide
For researchers, scientists, and drug development professionals working with the compound VU0455691, ensuring laboratory safety is paramount. Due to the absence of a publicly available Safety Data Sheet (SDS), this guide provides a framework for handling based on general best practices for novel chemical entities. It is critical to treat this compound as a compound with unknown potential hazards and to implement rigorous safety protocols.
Note: The following information is based on general laboratory safety principles and is not a substitute for a manufacturer-provided Safety Data Sheet. A comprehensive risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended protective gear for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact with the compound. Double-gloving is recommended. |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron | Protects skin and personal clothing from contamination. |
| Respiratory | A certified respirator (e.g., N95 or higher) | Recommended when handling the powder form or when there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Workflow
A structured workflow is crucial for maintaining a safe laboratory environment when working with this compound. The following diagram illustrates the key stages of handling, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
